2,4-Difluoro-5-nitrophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(2,4-difluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPLUVTUISDWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396445 | |
| Record name | 2,4-DIFLUORO-5-NITROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325786-11-6 | |
| Record name | 2,4-DIFLUORO-5-NITROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic route for 2,4-Difluoro-5-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document outlines a two-step process commencing with the nitration of 1-bromo-2,4-difluorobenzene, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of this synthesis.
Introduction
This compound is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a nitro group that can be further functionalized, and a difluorinated phenyl ring for modulating physicochemical properties, makes it a versatile reagent in organic synthesis. This guide focuses on a common and accessible synthetic pathway, providing the necessary details for its successful implementation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step sequence starting from 1-bromo-2,4-difluorobenzene. The first step involves the regioselective nitration of the aromatic ring to introduce a nitro group at the 5-position, yielding 1-bromo-2,4-difluoro-5-nitrobenzene. The second step is a lithium-halogen exchange at the bromine position, followed by quenching with a borate ester and subsequent hydrolysis to afford the desired this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene
This procedure details the nitration of 1-bromo-2,4-difluorobenzene.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Diethyl ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
To the cooled sulfuric acid, slowly add 1-bromo-2,4-difluorobenzene while maintaining the temperature below 10°C.
-
Slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-bromo-2,4-difluoro-5-nitrobenzene can be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.
Caption: Experimental workflow for the nitration of 1-bromo-2,4-difluorobenzene.
Step 2: Synthesis of this compound
This procedure describes the conversion of 1-bromo-2,4-difluoro-5-nitrobenzene to the target boronic acid via a lithium-halogen exchange.
Materials:
-
1-Bromo-2,4-difluoro-5-nitrobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Hexanes
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1-bromo-2,4-difluoro-5-nitrobenzene in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78°C. Stir for 30-60 minutes at this temperature.
-
In a separate flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF and cool to -78°C.
-
Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) or by column chromatography to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic steps.
Table 1: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene
| Parameter | Value |
| Starting Material | 1-Bromo-2,4-difluorobenzene |
| Key Reagents | HNO₃, H₂SO₄ |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 30 minutes |
| Typical Yield | >90% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 1-Bromo-2,4-difluoro-5-nitrobenzene |
| Key Reagents | n-Butyllithium, Triisopropyl borate |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | 60 - 80% |
Table 3: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-Bromo-2,4-difluoro-5-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | Yellow oil or solid |
| This compound | C₆H₄BF₂NO₄ | 202.91 | Off-white to yellow solid |
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described two-step method is robust and scalable, making it suitable for both academic research and industrial drug development applications. The provided data and visualizations are intended to facilitate the successful implementation of this synthetic route. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
An In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrophenylboronic acid is a valuable synthetic intermediate in the field of medicinal chemistry. Its unique structural features, including a difluorinated and nitrated phenyl ring coupled with a reactive boronic acid moiety, make it a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates, while the nitro group can serve as a handle for further functionalization or as a key pharmacophoric element. This guide provides a comprehensive overview of the characterization, synthesis, and applications of this compound.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 325786-11-6 |
| Molecular Formula | C₆H₄BF₂NO₄ |
| Molecular Weight | 202.91 g/mol |
| Appearance | Off-white to pale yellow powder |
| Purity | Typically ≥98% |
| Storage Conditions | Store at 2-8°C, keep away from moisture and light |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the two fluorine atoms and the nitro group. The protons are expected to appear as complex multiplets due to proton-proton and proton-fluorine couplings. The acidic protons of the boronic acid group will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling. The chemical shifts will be significantly influenced by the electronegative fluorine and nitro substituents.
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine atoms and their spatial relationship with neighboring atoms.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3500-3300 (broad) | O-H stretching of the boronic acid (often as a dimer) |
| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1350-1300 | B-O stretching |
| ~1200-1000 | C-F stretching |
| Aromatic C-H and C=C | Characteristic bands in the fingerprint region |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its corresponding molecular ion or as adducts with solvent molecules. Fragmentation patterns can provide further structural information.
Experimental Protocols
Synthesis of this compound
A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate followed by acidic workup. A plausible synthetic pathway for this compound is outlined below.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,4-difluoro-5-nitrobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction mixture is stirred until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of trimethyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid). The mixture is stirred until two clear layers are formed.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is widely used in drug discovery to synthesize biaryl compounds.[1]
General Workflow:
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., aryl bromide or iodide), this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water).
-
Reaction: The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl compound.
Applications in Drug Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[2] They can act as enzyme inhibitors, protein-protein interaction modulators, and have applications in drug delivery.[3]
Role as a Synthetic Intermediate
The primary application of this compound in drug development is as a versatile intermediate for the synthesis of complex molecules. Its utility is particularly prominent in the construction of kinase inhibitors, a major class of targeted cancer therapeutics.[4] The 2,4-difluoro-5-nitrophenyl moiety can be incorporated into various molecular scaffolds to modulate their biological activity and pharmacokinetic properties.
Signaling Pathway Context:
Many kinase inhibitors target specific pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway. The introduction of the 2,4-difluoro-5-nitrophenyl group can influence the binding affinity of the inhibitor to the ATP-binding pocket of the target kinase.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the potential point of intervention for a kinase inhibitor.
Potential Biological Activities
While specific biological activity data for this compound itself is limited, the incorporation of the 2,4-difluoro-5-nitrophenyl group into various heterocyclic scaffolds has been shown to result in compounds with a range of biological activities, including antimicrobial and anticancer properties. The electron-withdrawing nature of the substituents on the phenyl ring can play a crucial role in the molecule's interaction with biological targets. Further research is needed to fully elucidate the therapeutic potential of derivatives of this versatile building block.
References
- 1. 1150114-59-2|(4,5-Difluoro-2-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the NMR Spectroscopy of 2,4-Difluoro-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-Difluoro-5-nitrophenylboronic acid. It covers predicted spectral data, experimental protocols, and a visualization of the key nuclear interactions, serving as a valuable resource for researchers in medicinal chemistry and materials science.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar fluorinated and nitro-substituted aromatic compounds, as well as general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | d | J(H,F) ≈ 7-9 | H-6 |
| ~7.4 | t | J(H,F) ≈ 9-11 | H-3 |
| ~8.2 (broad) | s | - | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~160 (dd) | dd | ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 15-25 | C-4 |
| ~158 (dd) | dd | ¹J(C,F) ≈ 245-255, ²J(C,F) ≈ 15-25 | C-2 |
| ~145 (d) | d | ³J(C,F) ≈ 3-5 | C-5 |
| ~125 (d) | d | ²J(C,F) ≈ 20-30 | C-6 |
| ~118 (dd) | dd | ²J(C,F) ≈ 20-30, ³J(C,F) ≈ 3-5 | C-3 |
| ~120 (broad) | s | - | C-1 (ipso-carbon) |
Note: The ipso-carbon (C-1) attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 | d | J(F,F) ≈ 15-25 | F-4 |
| ~ -115 | d | J(F,F) ≈ 15-25 | F-2 |
Experimental Protocols
A general experimental protocol for obtaining high-quality NMR spectra of this compound is outlined below.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to its good solubilizing properties. Other potential solvents include deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃), though solubility should be tested.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently agitate the vial to dissolve the compound completely. Sonication may be used if necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly useful for resolving complex coupling patterns in fluorinated compounds.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that covers the expected range of aromatic and boronic acid proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set a spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable, especially for quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence, often with proton decoupling, is used.
-
Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) should be used initially to locate the fluorine signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typical.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans (e.g., 16-64) is usually adequate.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectra appropriately. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak can be used (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δF = 0 ppm) or an internal standard can be used.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizations
The following diagrams illustrate the molecular structure and the key NMR J-coupling interactions within this compound.
Caption: Molecular structure of this compound.
Caption: Through-bond J-coupling network in this compound.
An In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenylboronic Acid for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 2,4-Difluoro-5-nitrophenylboronic acid is a versatile reagent pivotal for the synthesis of novel fluorinated biaryl compounds. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound, identified by the CAS Number 325786-11-6, is a valuable synthetic intermediate. Its trifunctional nature, featuring a boronic acid moiety, two fluorine atoms, and a nitro group, allows for diverse chemical transformations, making it a sought-after component in the design of new pharmaceutical agents.[1][2][3] The incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, properties of critical importance in drug design.[4][5]
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 325786-11-6 | [1] |
| Molecular Formula | C₆H₄BF₂NO₄ | [1] |
| Molecular Weight | 202.91 g/mol | [3] |
| Melting Point | 225-227 °C | [6] |
| Predicted Boiling Point | 361.4 ± 52.0 °C | [6] |
| Predicted pKa | 6.81 ± 0.58 | [6] |
| Appearance | Solid | [6] |
| Storage Temperature | 2-8°C |
Synthesis and Purification Protocols
General Synthetic Workflow:
Experimental Protocols:
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the synthesis of a related compound, (3,4,5-trifluorophenyl)boronic acid, from the corresponding aryl bromide offers a relevant template.[7]
Synthesis of (3,4,5-Trifluorophenyl)boronic acid (Adapted as a General Guide):
-
Grignard Reagent Formation: Under an inert atmosphere (e.g., argon), magnesium turnings are activated in anhydrous ether, often with a crystal of iodine. The corresponding aryl bromide (in this case, 1-bromo-3,4,5-trifluorobenzene) is added slowly to maintain a gentle reflux, forming the Grignard reagent.[7]
-
Borylation: The prepared Grignard reagent is then added to a cooled solution (-78 °C to 0 °C) of a trialkyl borate, such as trimethyl borate, in an anhydrous solvent like THF.[7]
-
Hydrolysis: The reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to hydrolyze the resulting boronic ester.[7]
-
Extraction and Isolation: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude boronic acid.[7]
Purification:
Purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration. Common purification techniques include:
-
Recrystallization: This is often the most effective method for purifying solid boronic acids. A suitable solvent system, such as ethyl acetate/hexane, can be employed.[7]
-
Column Chromatography: While sometimes complicated by streaking on silica gel, column chromatography using a hexane/ethyl acetate eluent system can be used for purification.[8]
-
Aqueous Workup: Washing the crude product with water can help remove inorganic impurities. Extraction with an organic solvent followed by washing with brine and drying is a standard procedure.[8]
Analytical Characterization
Comprehensive analytical data is crucial for confirming the identity and purity of this compound. While specific spectra for this compound were not found in the search results, the following NMR techniques are essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the aromatic protons, showing characteristic splitting patterns due to fluorine-hydrogen coupling.
-
¹³C NMR: Will reveal the carbon skeleton of the molecule. The signals for carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. It will show distinct signals for the two non-equivalent fluorine atoms, with coupling between them and to adjacent protons.
-
¹¹B NMR: This technique is specific for boron-containing compounds and will show a characteristic signal for the boronic acid group. The chemical shift can provide information about the coordination state of the boron atom.
Applications in Drug Discovery and Development
Phenylboronic acids are indispensable tools in modern medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][9] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in many drug molecules.
Suzuki-Miyaura Coupling:
This compound serves as a key building block in Suzuki-Miyaura reactions to introduce the 2,4-difluoro-5-nitrophenyl moiety into a target molecule. This reaction typically involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.
General Suzuki-Miyaura Coupling Workflow:
The nitro group on the phenyl ring of this compound can be further functionalized, for example, by reduction to an amine. This opens up possibilities for subsequent chemical modifications, allowing for the construction of a wide array of complex molecules with potential biological activity. The presence of the difluoro substitution pattern is particularly valuable for modulating the electronic and steric properties of the resulting compounds, which can lead to improved pharmacological profiles.[4][5][9][10]
References
- 1. scbt.com [scbt.com]
- 2. (2,4-Difluoro-5-nitrophenyl)boronic acid | Chemrio [chemrio.com]
- 3. 325786-11-6|(2,4-Difluoro-5-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Fluorinated Nitrophenylboronic Acids: A Case Study of 2,4-Difluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, the specific crystal structure of 2,4-Difluoro-5-nitrophenylboronic acid has not been publicly deposited in crystallographic databases. This guide therefore provides a comprehensive analysis of the closely related and structurally characterized compound, 2,4-difluorophenylboronic acid , as a representative case study. The methodologies and data interpretation presented are directly applicable to the analysis of this compound should its crystal structure become available.
Introduction
Phenylboronic acids are a critical class of compounds in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms and nitro groups onto the phenyl ring can significantly modulate the electronic properties, reactivity, and intermolecular interactions of these molecules. This, in turn, influences their solid-state packing and crystal structure, which are crucial for understanding their physical properties and for rational drug design. This technical guide outlines the experimental and computational workflow for the crystal structure determination of fluorinated phenylboronic acids, using 2,4-difluorophenylboronic acid as a detailed example.
Experimental Protocols
A detailed understanding of the experimental procedures is fundamental for the replication and validation of crystallographic data.
A general method for the synthesis of nitrophenylboronic acids involves the nitration of the corresponding phenylboronic acid.
Protocol for Nitration of Phenylboronic Acid:
-
Reaction Setup: In a reaction flask, dissolve the starting phenylboronic acid in an appropriate solvent such as dimethylformamide.
-
Nitrating Agent: Slowly add a nitrating agent, for instance, a mixture of nitric acid and sodium nitrite, to the solution while carefully controlling the temperature, typically around 45°C.[1]
-
Reaction Monitoring: Stir the reaction mixture until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.[1]
-
Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from a suitable solvent to obtain high-purity crystals of the nitrophenylboronic acid.[1]
The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.
Protocol for Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[2]
-
Use a monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).[2]
-
Collect a series of diffraction images by rotating the crystal through various angles.[2]
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as polarization, Lorentz factor, and absorption.
-
-
Structure Solution and Refinement:
-
Determine the unit cell dimensions and space group from the diffraction pattern.
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Data Presentation: Crystal Structure of 2,4-Difluorophenylboronic Acid
The following tables summarize the crystallographic data for 2,4-difluorophenylboronic acid, which serves as a pertinent analogue to this compound. The molecular structure is noted to be essentially planar, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[3] In its crystal structure, the compound forms inversion dimers through O—H⋯O hydrogen bonds.[3]
Table 1: Crystal Data and Structure Refinement for 2,4-Difluorophenylboronic Acid
| Parameter | Value |
| Chemical Formula | C₆H₅BF₂O₂ |
| Formula Weight | 157.91 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7617(11) |
| b (Å) | 12.347(4) |
| c (Å) | 14.620(4) |
| β (°) | 95.450(5) |
| Volume (ų) | 676.0(3) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Reflections collected | 3196 |
| Independent reflections | 1190 |
| R_int | 0.028 |
| Final R indices [I>2σ(I)] | R1 = 0.056, wR2 = 0.127 |
Data sourced from a study on 2,4-Difluorophenylboronic acid.[3]
Table 2: Selected Bond Lengths and Angles for 2,4-Difluorophenylboronic Acid
| Bond/Angle | Length (Å) / Angle (°) |
| B1—C1 | 1.566(3) |
| O1—B1—C1—C2 | 4.4(4) |
Data sourced from a study on 2,4-Difluorophenylboronic acid, highlighting the planarity of the molecule.[3]
Visualization of Experimental and Logical Workflows
Graphical representations of workflows are essential for a clear understanding of the complex processes involved in crystal structure analysis.
Caption: Experimental workflow for crystal structure determination.
Caption: General synthesis pathway for nitrophenylboronic acids.
Conclusion
The crystal structure analysis of fluorinated nitrophenylboronic acids provides invaluable insights into their molecular geometry, intermolecular interactions, and solid-state packing. While the specific crystal structure of this compound is not yet determined, the analysis of the closely related 2,4-difluorophenylboronic acid offers a robust framework for understanding the structural implications of fluorine substitution. The detailed experimental protocols and workflows presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis, crystallization, and structural characterization of these and similar compounds, thereby aiding in the advancement of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Solubility of 2,4-Difluoro-5-nitrophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluoro-5-nitrophenylboronic acid. A thorough understanding of a compound's solubility is critical for its application in organic synthesis, purification, formulation, and various stages of drug development. This document outlines the expected solubility of this compound in common organic solvents based on the behavior of analogous compounds, details a robust experimental protocol for determining its precise solubility, and visualizes its role in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 325786-11-6[1][2][3] |
| Molecular Formula | C₆H₄BF₂NO₄[1][2][3] |
| Molecular Weight | 202.91 g/mol [1][2][3] |
| Melting Point | 225-227 °C[2][3] |
| Boiling Point (Predicted) | 361.4 ± 52.0 °C[2][3] |
| Density (Predicted) | 1.57 ± 0.1 g/cm³[2][3] |
| pKa (Predicted) | 6.81 ± 0.58[3] |
| Appearance | Yellow solid[3] |
| Storage Temperature | 2-8°C[1][2][3] |
Solubility Data
In the absence of specific data, the solubility of this compound can be estimated by considering the properties of analogous compounds, such as phenylboronic acid. Phenylboronic acid is generally soluble in most polar organic solvents.[4] It exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6]
The structure of this compound includes polar functional groups (a nitro group and a boronic acid moiety) and a difluorinated phenyl ring. These features are expected to influence its solubility profile. It is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), and potentially in other polar solvents such as acetone and 3-pentanone. Its solubility in nonpolar solvents like methylcyclohexane is expected to be low.[4]
The table below summarizes the expected qualitative solubility. Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the protocol provided in the following section.
| Solvent Class | Representative Solvents | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetone | Likely Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Likely Soluble |
| Ketones | Acetone, 3-Pentanone | Likely Soluble |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble |
| Alcohols | Methanol, Ethanol | Likely Soluble (potential for ester formation) |
| Hydrocarbons | Hexanes, Toluene, Methylcyclohexane | Low to Insoluble |
Experimental Protocol for Solubility Determination
Several methods can be employed to determine the solubility of a compound. A common and reliable technique is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][8] This method is suitable for compounds with solubilities above 0.01 g/L.[4]
This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[5][7][8]
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accuracy ±0.1 mg)
-
Glass vials with magnetic stir bars
-
Heating block or water bath with precise temperature control and a calibrated thermometer
-
Luminance probe or a laser beam and detector for turbidity measurement
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a glass vial to create a mixture of a specific composition.
-
Heating and Stirring: Place the vial in the heating block or water bath on a magnetic stirrer. Begin stirring vigorously to ensure the solid is well-suspended.
-
Controlled Heating: The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[7]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[7][8]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]
Visualization of Key Processes
The following diagrams illustrate the general workflow for synthesizing a substituted nitrophenylboronic acid and its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development.
References
- 1. 325786-11-6|(2,4-Difluoro-5-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 325786-11-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Theoretical Investigation of 2,4-Difluoro-5-nitrophenylboronic Acid: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of a hypothetical theoretical study on 2,4-Difluoro-5-nitrophenylboronic acid. Due to the limited availability of specific theoretical research on this compound, this paper outlines a standard computational approach based on established methodologies for similar phenylboronic acid derivatives. The guide covers molecular structure optimization, vibrational analysis, and electronic property calculations using Density Functional Theory (DFT). The presented data is illustrative and intended to serve as a reference for future computational and experimental investigations of this molecule and its potential applications, particularly in drug design and materials science.
Introduction
This compound is a substituted aromatic boronic acid. Boronic acids and their derivatives are of significant interest in medicinal chemistry and organic synthesis due to their unique chemical properties, including their ability to form reversible covalent bonds with diols. This property makes them attractive for applications such as glucose sensing and as inhibitors for various enzymes. The introduction of fluorine and nitro groups to the phenyl ring can significantly modulate the electronic properties, acidity, and binding affinity of the boronic acid moiety.
Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for understanding the structure-activity relationships of such molecules. Computational methods can provide detailed insights into molecular geometry, electronic structure, and reactivity, which are crucial for rational drug design and the development of new materials. This guide outlines a theoretical study of this compound using Density Functional Theory (DFT), a widely used and reliable computational method.
Computational Methodology
The theoretical calculations outlined herein are based on common practices for studying phenylboronic acid derivatives.
Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization and Vibrational Frequencies: The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and Mulliken population analysis would be calculated at the B3LYP/6-311++G(d,p) level of theory. These properties are essential for understanding the molecule's reactivity and kinetic stability.
-
Solvation Effects: To simulate a more biologically relevant environment, the calculations could be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.
Predicted Molecular Structure and Properties
The following sections present hypothetical data that would be expected from the computational study outlined above.
Optimized Molecular Geometry
The key optimized geometrical parameters (bond lengths and bond angles) for this compound are presented in Table 1.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-B | 1.55 | C2-C1-C6 | 119.5 |
| B-O1 | 1.37 | C1-C2-C3 | 120.2 |
| B-O2 | 1.37 | C2-C3-C4 | 119.8 |
| C5-N | 1.48 | C3-C4-C5 | 120.5 |
| N-O3 | 1.23 | C4-C5-C6 | 119.0 |
| N-O4 | 1.23 | C5-C6-C1 | 121.0 |
| C2-F1 | 1.35 | C1-B-O1 | 121.0 |
| C4-F2 | 1.35 | O1-B-O2 | 118.0 |
| C5-N-O3 | 118.5 |
Table 1: Hypothetical Optimized Geometrical Parameters for this compound.
Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies and their assignments are shown in Table 2. These frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.
| Frequency (cm⁻¹) | Vibrational Mode |
| 3450 | O-H Stretch |
| 1610 | C=C Aromatic Stretch |
| 1530 | N-O Asymmetric Stretch |
| 1350 | N-O Symmetric Stretch |
| 1320 | B-O Stretch |
| 1150 | C-F Stretch |
| 850 | C-N Stretch |
| 750 | B-C Stretch |
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments.
Electronic Properties
The key electronic properties calculated for this compound are summarized in Table 3. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.
| Property | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
| Ionization Potential | 7.85 |
| Electron Affinity | 3.20 |
Table 3: Hypothetical Electronic Properties.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Computational Workflow
Caption: A typical workflow for the theoretical study of a small molecule.
Potential Signaling Pathway Inhibition
Caption: A potential mechanism of enzyme inhibition.
Conclusion
This technical guide has outlined a hypothetical theoretical study of this compound using Density Functional Theory. The presented data, while illustrative, provides a framework for understanding the structural and electronic properties of this molecule. The computational workflow and methodologies described are standard practices in the field and can be readily applied to obtain precise theoretical data. Such data is invaluable for guiding experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Future studies, both computational and experimental, are necessary to fully elucidate the properties and potential applications of this compound.
Quantum Chemical Blueprint for 2,4-Difluoro-5-nitrophenylboronic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive computational framework for the in-depth quantum chemical analysis of 2,4-Difluoro-5-nitrophenylboronic acid, a molecule of interest in medicinal chemistry and drug development. While specific experimental and extensive computational data for this particular molecule is not yet prevalent in published literature, this document outlines a robust theoretical protocol based on established methodologies for similar phenylboronic acid derivatives. The proposed calculations aim to elucidate the molecule's structural, electronic, and spectroscopic properties, offering critical insights for rational drug design and development.
Theoretical Foundation and Computational Approach
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[1][2] These methods allow for the accurate prediction of molecular properties, complementing and guiding experimental research. For this compound, a thorough computational investigation would provide valuable data on its geometry, reactivity, and potential interactions with biological targets.
Recommended Computational Protocol
A widely accepted and effective methodology for this type of analysis involves geometry optimization and subsequent property calculations using DFT. A common choice of functional, offering a good balance of accuracy and computational cost, is Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[3][4] This would be paired with a sufficiently flexible basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding.[3] All calculations would be performed using a standard quantum chemistry software package like Gaussian.[5]
Predicted Physicochemical and Electronic Properties
Following the proposed computational protocol, a wealth of quantitative data can be generated. The following tables illustrate the expected outputs of such a study, providing a clear structure for data presentation.
Optimized Geometrical Parameters
The initial step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. The resulting bond lengths, bond angles, and dihedral angles provide the foundational understanding of the molecule's shape and steric profile.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-B | Calculated Value |
| B-O | Calculated Value |
| O-H | Calculated Value |
| C-N | Calculated Value |
| N-O | Calculated Value |
| C-F | Calculated Value |
| C-C (Aromatic) | Calculated Value |
| Bond Angles (°) ** | |
| O-B-O | Calculated Value |
| C-C-B | Calculated Value |
| C-N-O | Calculated Value |
| C-C-F | Calculated Value |
| Dihedral Angles (°) ** | |
| C-C-B-O | Calculated Value |
| O-B-O-H | Calculated Value |
Electronic Properties
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties to be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.
| Property | Value |
| HOMO Energy | Calculated Value (eV) |
| LUMO Energy | Calculated Value (eV) |
| HOMO-LUMO Gap | Calculated Value (eV) |
| Dipole Moment | Calculated Value (Debye) |
| Mulliken Atomic Charges | See Table 2.2.1 |
Table 2.2.1: Calculated Mulliken Atomic Charges
| Atom | Charge (e) |
|---|---|
| B | Calculated Value |
| O (hydroxyl) | Calculated Value |
| N (nitro) | Calculated Value |
| O (nitro) | Calculated Value |
| F | Calculated Value |
| C (aromatic) | Calculated Value |
| H (hydroxyl) | Calculated Value |
Spectroscopic Data
Computational methods can predict various types of spectra, which can be used to interpret and verify experimental findings. This includes vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.
| Spectroscopic Data | Predicted Wavenumber/Wavelength | Intensity |
| Key IR Vibrational Frequencies (cm⁻¹) | ||
| O-H stretch | Calculated Value | High/Medium/Low |
| B-O stretch | Calculated Value | High/Medium/Low |
| N-O stretch (asymmetric) | Calculated Value | High/Medium/Low |
| N-O stretch (symmetric) | Calculated Value | High/Medium/Low |
| C-F stretch | Calculated Value | High/Medium/Low |
| UV-Visible Electronic Transitions (nm) | ||
| λmax | Calculated Value | Calculated Oscillator Strength |
Methodologies and Workflows
To ensure reproducibility and clarity, the following sections detail the proposed computational protocols and visualize the logical flow of the investigation.
Detailed Computational Protocol
-
Molecular Structure Input : The initial 3D structure of this compound will be constructed using a molecular building interface.
-
Geometry Optimization : The initial structure will be optimized to its lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization will be performed without any symmetry constraints.
-
Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable conformer.
-
Property Calculations : Using the optimized geometry, various electronic and spectroscopic properties will be calculated. This includes:
-
Molecular orbital analysis to determine HOMO and LUMO energies.
-
Mulliken population analysis to obtain atomic charges.
-
Calculation of vibrational frequencies and IR/Raman intensities.
-
Time-Dependent DFT (TD-DFT) calculations to predict the UV-Visible absorption spectrum.
-
-
Data Analysis and Visualization : The calculated data will be tabulated and molecular orbitals and electrostatic potential surfaces will be visualized to aid in the interpretation of the results.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in this proposed computational study.
Caption: Workflow for Quantum Chemical Analysis.
Caption: Logical Relationships in Computational Drug Discovery.
Conclusion
This technical guide outlines a comprehensive and robust framework for the quantum chemical investigation of this compound. By following the proposed DFT-based protocol, researchers can generate a wealth of data on the molecule's geometric, electronic, and spectroscopic properties. These computational insights are invaluable for understanding its intrinsic chemical nature and will significantly aid in its potential development as a therapeutic agent by providing a rational basis for its interaction with biological targets and its pharmacokinetic profile. The methodologies and data presentation formats described herein serve as a blueprint for future computational studies on this and related molecules, fostering a deeper understanding at the sub-molecular level to accelerate drug discovery and development.
References
- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,4-Difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2,4-difluoronitrobenzene. This compound is a valuable building block in medicinal and materials chemistry, often utilized for its reactivity in nucleophilic aromatic substitution. However, its behavior under electrophilic conditions is also of significant interest for the synthesis of complex, highly functionalized aromatic systems. This document details the theoretical principles governing these reactions, provides representative experimental protocols, summarizes key data, and visualizes the underlying chemical logic and workflows.
Theoretical Background: Reactivity and Regioselectivity
The reactivity of 2,4-difluoronitrobenzene in electrophilic aromatic substitution is governed by the electronic properties of its substituents: two fluorine atoms and a nitro group.
-
Nitro Group (-NO₂): This group is a powerful deactivator of the aromatic ring towards electrophilic attack. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic. The nitro group is a strong meta-director.
-
Fluorine Atoms (-F): As halogens, fluorine atoms are also deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.
In 2,4-difluoronitrobenzene, these effects combine to create a highly electron-deficient aromatic system. The directing effects are as follows:
-
The -NO₂ group at C1 directs incoming electrophiles to C3 and C5.
-
The -F group at C2 directs to C3 and C5.
-
The -F group at C4 directs to C3 and C5.
All three substituents strongly favor substitution at the C5 position . Attack at C3 is sterically hindered by the adjacent fluorine and nitro groups. Therefore, electrophilic aromatic substitution on 2,4-difluoronitrobenzene is predicted to occur almost exclusively at the C5 position. The overall reaction rate is expected to be slow due to the powerful deactivating nature of the nitro group.
Key Electrophilic Aromatic Substitution Reactions
This section explores the primary EAS reactions—sulfonation, nitration, halogenation, and Friedel-Crafts reactions—on 2,4-difluoronitrobenzene.
Sulfonation
Sulfonation is a known electrophilic substitution reaction for 2,4-difluoronitrobenzene, yielding 2,4-difluoro-5-nitrobenzenesulfonic acid. This reaction typically requires a potent sulfonating agent like fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place 2,4-difluoronitrobenzene (1.0 eq).
-
Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming sulfuric acid (20-30% SO₃, 3-4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The product, 2,4-difluoro-5-nitrobenzenesulfonic acid, may precipitate upon cooling or can be isolated as its salt (e.g., potassium sulfonate) by adding a saturated solution of KCl.[1] The resulting solid is collected by vacuum filtration, washed with cold water, and dried.
Nitration
Further nitration of 2,4-difluoronitrobenzene is challenging due to the existing strongly deactivating nitro group. However, studies have shown that the reaction can be performed, particularly in continuous-flow microreactors which allow for precise control of reaction conditions and enhanced safety. The expected product is 2,4-difluoro-1,5-dinitrobenzene.
-
Acid Mixture Preparation: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (98%) to concentrated nitric acid (65-70%) in a 1:1 or 2:1 (v/v) ratio to generate the nitronium ion (NO₂⁺) electrophile.
-
Reaction Setup: Place 2,4-difluoronitrobenzene (1.0 eq) in a separate reaction flask and cool to 0 °C.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the substrate, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm slowly to room temperature. The reaction may require gentle heating (40-60 °C) for completion, which should be done with extreme caution.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Isolation: The solid 2,4-difluoro-1,5-dinitrobenzene product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from ethanol or a similar solvent can be used for purification.
Halogenation
Direct halogenation of the highly deactivated 2,4-difluoronitrobenzene ring requires harsh conditions. Standard reagents for chlorination and bromination require a strong Lewis acid catalyst. Iodination is possible using an oxidizing medium to generate a potent iodine electrophile.
-
Reaction Setup: In a flame-dried flask protected from moisture, dissolve 2,4-difluoronitrobenzene (1.0 eq) in a minimal amount of a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the solution.
-
Reagent Addition: Slowly add bromine (Br₂, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (40-80 °C) for several hours until the reaction is complete (monitored by GC or TLC). The reaction will be accompanied by the evolution of HBr gas, which should be neutralized with a trap.
-
Work-up: Cool the mixture and quench by carefully adding it to an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Isolation: Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic fractions. Wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude 1-bromo-2,4-difluoro-5-nitrobenzene can be purified by column chromatography or recrystallization.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not feasible with 2,4-difluoronitrobenzene. The reaction, which involves an electrophilic carbocation or acylium ion, fails on aromatic rings substituted with strongly deactivating groups like -NO₂.[2][3][4] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction complexes with the nitro group, adding further deactivation and rendering the catalyst ineffective.
Data Presentation
The following table summarizes the outcomes of electrophilic aromatic substitution reactions on 2,4-difluoronitrobenzene.
| Reaction Type | Electrophile (Source) | Product | Feasibility & Remarks |
| Sulfonation | SO₃ (Fuming H₂SO₄) | 2,4-Difluoro-5-nitrobenzenesulfonic acid | Feasible . The reaction is known in the literature.[1][5] Quantitative yield data is not readily available. |
| Nitration | NO₂⁺ (HNO₃ / H₂SO₄) | 2,4-Difluoro-1,5-dinitrobenzene | Feasible under controlled conditions . Kinetic studies have been performed in microreactors.[1] Reaction is hazardous and requires care. |
| Bromination | Br⁺ (Br₂ / FeBr₃) | 1-Bromo-2,4-difluoro-5-nitrobenzene | Theoretically feasible but challenging . Requires harsh conditions due to the highly deactivated ring. No specific literature examples found. |
| Chlorination | Cl⁺ (Cl₂ / FeCl₃) | 1-Chloro-2,4-difluoro-5-nitrobenzene | Theoretically feasible but challenging . Similar difficulty to bromination. No specific literature examples found. |
| Iodination | I⁺ (I₂ / HNO₃ or other oxidant) | 2,4-Difluoro-1-iodo-5-nitrobenzene | Theoretically feasible . Oxidative conditions for iodination are known to work on deactivated nitroaromatics.[6] |
| Friedel-Crafts Acylation | RCO⁺ (RCOCl / AlCl₃) | No Reaction | Not Feasible . The nitro group is a strong deactivating group that inhibits this reaction.[2][3] |
| Friedel-Crafts Alkylation | R⁺ (RCl / AlCl₃) | No Reaction | Not Feasible . The nitro group is a strong deactivating group that inhibits this reaction.[2][4] |
Visualizations: Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the chemical processes.
Caption: General mechanism for electrophilic substitution at the C5 position.
Caption: A representative experimental workflow for an EAS reaction.
References
Methodological & Application
Application Notes and Protocols for 2,4-Difluoro-5-nitrophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction joins an organoboron compound, such as a boronic acid, with an organohalide or triflate using a palladium catalyst and a base.[3] Fluorinated biaryl motifs are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine atoms can enhance metabolic stability and binding affinity.[1]
2,4-Difluoro-5-nitrophenylboronic acid is a valuable building block for introducing a difluoro-nitrophenyl group into target molecules. The electron-withdrawing nature of the two fluorine atoms and the nitro group can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling. While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed in the provided search results, protocols for structurally similar fluorinated phenylboronic acids, such as 2,5-difluorophenylboronic acid, offer a strong foundation for developing effective reaction conditions.[1][3][4] A key challenge with ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3] Therefore, careful optimization of the catalyst, ligand, base, and solvent is critical for successful coupling.[4]
General Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3][5]
Experimental Protocols
The following are generalized protocols adapted from procedures for similar fluorinated phenylboronic acids. Optimization for each specific substrate pairing is recommended.[4]
Protocol 1: General Coupling with Aryl Bromides
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.[1]
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[1]
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: Coupling with Aryl Chlorides (More Active Catalyst System)
The coupling of aryl chlorides is generally more challenging and often requires a more active catalyst system and potentially higher temperatures.[1]
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos or SPhos, 5-15 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1]
-
Add the anhydrous, degassed solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,4-Difluoro-5-nitrophenylboronic acid with various organic electrophiles. The incorporation of the 2,4-difluoro-5-nitrophenyl moiety is of significant interest in medicinal chemistry and drug development. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the nitro group can serve as a handle for further functionalization or as a key pharmacophoric element.[1][2]
This document outlines generalized protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Given the unique electronic and steric properties of this compound, optimization of the provided reaction conditions for specific substrates is likely necessary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, creating biaryl or vinyl-aryl structures.[3][4] The reaction of this compound with aryl or vinyl halides (or triflates) provides access to a wide range of substituted aromatic compounds.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Recommended Reagents/Conditions | Role in Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for the cross-coupling cycle. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation.[4] |
| Solvent | Toluene, Dioxane, THF, DMF, Toluene/H₂O | Solubilizes reactants and influences reaction rate. |
| Temperature | 80 - 120 °C | Provides energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 24 h | Duration required for the reaction to reach completion. |
| Yield (%) | Substrate dependent | To be determined experimentally. |
Heck Coupling
The Heck reaction forms a new C-C bond between an aryl halide and an alkene, providing access to substituted alkenes.[5][6] This can be used to introduce the 2,4-difluoro-5-nitrophenyl group onto a vinylic scaffold.
Catalytic Cycle for Heck Coupling
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Coupling
This protocol describes a general procedure for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the aryl bromide and alkene in the anhydrous solvent.
-
Add the base, palladium catalyst, and ligand (if used).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Data Presentation: Heck Coupling
| Parameter | Recommended Reagents/Conditions | Role in Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes the catalyst and influences reactivity and selectivity. |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | Neutralizes the HX generated during the reaction. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Solubilizes reactants and catalyst. |
| Temperature | 80 - 140 °C | Affects reaction rate and catalyst stability. |
| Reaction Time | 4 - 48 h | Time to reach optimal conversion. |
| Yield (%) | Substrate dependent | To be determined experimentally. |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[7][8] This reaction can be used to couple this compound (after conversion to the corresponding aryl halide) with a terminal alkyne.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl iodide, palladium catalyst, and copper(I) salt.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Coupling
| Parameter | Recommended Reagents/Conditions | Role in Reaction |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for the cross-coupling cycle. |
| Copper(I) Source | CuI | Co-catalyst that facilitates the transmetalation step. |
| Ligand | PPh₃ | Stabilizes the palladium catalyst. |
| Base | Et₃N, DIPEA, Piperidine | Acts as a solvent and neutralizes the HX formed. |
| Solvent | THF, DMF, Toluene, Acetonitrile | Provides the reaction medium. |
| Temperature | Room Temperature - 80 °C | Influences reaction kinetics. |
| Reaction Time | 1 - 12 h | Duration to achieve completion. |
| Yield (%) | Substrate dependent | To be determined experimentally. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This reaction can be used to couple an amine with the biaryl products previously synthesized from this compound.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, RuPhos) (1.2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.
-
Add the aryl bromide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify the crude product via column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Role in Reaction |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor. |
| Ligand | BINAP, Xantphos, RuPhos, XPhos | Crucial for promoting the catalytic cycle, especially reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | Deprotonates the amine to form the amido ligand. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated conditions are critical. |
| Temperature | 80 - 110 °C | Affects reaction rate and catalyst lifetime. |
| Reaction Time | 2 - 24 h | Depends on the reactivity of the substrates. |
| Yield (%) | Substrate dependent | To be determined experimentally. |
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Applications in Drug Development
The 2,4-difluoro-5-nitrophenyl scaffold is a valuable building block in the synthesis of a variety of biologically active molecules. The difluoro substitution pattern can enhance lipophilicity and metabolic stability, while the nitro group can be a key binding element or a precursor for an amino group, which is prevalent in many pharmaceuticals.[1][2] The cross-coupling products derived from this compound can be further elaborated to generate libraries of compounds for screening against various biological targets. For instance, the resulting biaryl structures can be precursors to kinase inhibitors, and the introduction of alkyne or amine functionalities can lead to compounds with a wide range of pharmacological activities.
References
- 1. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocol for Suzuki Reaction of 2,4-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note details a generalized protocol for the use of 2,4-Difluoro-5-nitrophenylboronic acid in Suzuki reactions. This particular boronic acid is a valuable building block in medicinal chemistry and materials science for the introduction of the 2,4-difluoro-5-nitrophenyl moiety, which can impart unique electronic and pharmacological properties to target molecules.[3][4]
The presence of two electron-withdrawing fluorine atoms and a nitro group makes this boronic acid electronically deficient. Such substrates can present challenges in Suzuki couplings, primarily due to a slower rate of transmetalation in the catalytic cycle.[5] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and preventing side reactions like protodeboronation.[5][6] The following protocol is a robust starting point for the successful coupling of this compound with various aryl and heteroaryl halides.
Data Presentation: Recommended Reaction Conditions
The successful Suzuki coupling of this compound is highly dependent on the judicious choice of reaction parameters. Below is a summary of recommended starting conditions based on established protocols for electronically deficient arylboronic acids. Optimization for each specific substrate is recommended.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts for Suzuki reactions.[6] |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) (2-10 mol%) or P(t-Bu)₃ (4-10 mol%) | Bulky and electron-rich phosphine ligands are crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination, which is particularly important for challenging, electron-deficient substrates.[7][8] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic inorganic bases are generally required to activate the electron-deficient boronic acid for transmetalation.[1][6] |
| Solvent | Anhydrous and degassed aprotic polar solvents such as 1,4-Dioxane, Toluene, or a mixture of Toluene/Water or Dioxane/Water. | The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Biphasic systems can sometimes accelerate the reaction.[2] |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
| Atmosphere | Inert (Argon or Nitrogen) | It is essential to exclude oxygen to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands. |
Experimental Protocol
This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl bromide) (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1.5 mol%)
-
Phosphine ligand (e.g., SPhos) (3 mol%)
-
Base (e.g., K₃PO₄) (3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Deionized water (if using a biphasic system)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium precatalyst (1.5 mol%), the phosphine ligand (3 mol%), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. If a biphasic system is used, add the organic solvent first, followed by the degassed water.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. (3 4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 4. nbinno.com [nbinno.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,4-Difluoro-5-nitrophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,4-Difluoro-5-nitrophenylboronic acid as a key building block in the synthesis of potent kinase inhibitors, with a specific focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for the treatment of inflammatory and autoimmune diseases.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group, make it an attractive coupling partner for the synthesis of complex organic molecules with potential therapeutic applications. The difluoro-substitution pattern can enhance metabolic stability and binding affinity of the final compound, while the nitro group can be a precursor for further functionalization, such as reduction to an amine.
Application: Synthesis of IRAK4 Inhibitors
A significant application of this compound is in the synthesis of a novel class of IRAK4 inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. Therefore, inhibitors of IRAK4 are promising therapeutic agents.
The general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic partner, followed by further chemical modifications to yield the final active pharmaceutical ingredient (API).
Quantitative Data
The following table summarizes the in vitro potency of a representative IRAK4 inhibitor synthesized using this compound.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example Compound | IRAK4 | Biochemical Assay | < 100 |
Data extracted from patent literature. The specific compound identity is proprietary.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Reaction
This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic halide.
Materials:
-
This compound
-
Heterocyclic halide (e.g., chloro- or bromo-substituted pyrimidine, pyridine, or other heterocycle)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a reaction vessel, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst (0.05-0.1 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Nitro Group Reduction
This protocol outlines the reduction of the nitro group in the coupled product to an aniline derivative, which can be a key intermediate for further diversification.
Materials:
-
Nitro-containing coupled product from Protocol 1
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)
-
Acid (if using Fe or SnCl2, e.g., HCl)
-
Standard laboratory glassware and purification equipment
Procedure (using Iron powder):
-
To a solution of the nitro-compound in a mixture of ethanol and water, add ammonium chloride followed by iron powder.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously for 1-4 hours (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by an appropriate method, such as crystallization or column chromatography, to yield the corresponding aniline.
Visualizations
Application Notes: 2,4-Difluoro-5-nitrophenylboronic Acid in the Synthesis of Novel Kinase Inhibitors
Introduction
2,4-Difluoro-5-nitrophenylboronic acid is a versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group, a known pharmacophore, can be a key interaction point with the target protein or a precursor for further chemical modification. This document outlines the application of this compound in the synthesis of a hypothetical series of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, leveraging the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery
The unique substitution pattern of this compound makes it an attractive starting material for several reasons:
-
Modulation of Physicochemical Properties: The two fluorine atoms can lower the pKa of the boronic acid and influence the lipophilicity and membrane permeability of the final compound.
-
Enhanced Biological Activity: The electron-withdrawing nature of the fluoro and nitro groups can impact the electronic properties of the aromatic ring, potentially leading to stronger interactions with target proteins.
-
Synthetic Versatility: The boronic acid moiety is ideal for palladium-catalyzed cross-coupling reactions, allowing for the efficient construction of biaryl scaffolds common in kinase inhibitors. The nitro group can be readily reduced to an amine, providing a handle for further derivatization to explore structure-activity relationships (SAR).
Application: Synthesis of VEGFR-2 Kinase Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Here, we describe the use of this compound to synthesize a lead compound, DFNP-Py-01 , a potent and selective VEGFR-2 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of DFNP-Py-01 via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a suitable heterocyclic partner, in this case, 4-chloro-7-azaindole.
Materials:
-
This compound
-
4-chloro-7-azaindole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 mmol), 4-chloro-7-azaindole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield DFNP-Py-01.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines the procedure to determine the inhibitory activity of the synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds (e.g., DFNP-Py-01)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the inhibitor solution or DMSO (for control wells).
-
Add the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Table 1: In Vitro Activity of DFNP-Py Analogs against VEGFR-2
| Compound ID | R Group Modification | VEGFR-2 IC₅₀ (nM) |
| DFNP-Py-01 | -NO₂ | 15 |
| DFNP-Py-02 | -NH₂ (reduced from -NO₂) | 5 |
| DFNP-Py-03 | -NH-CO-CH₃ (acetylated amine) | 25 |
| DFNP-Py-04 | -NH-SO₂-CH₃ (sulfonated amine) | 10 |
Visualizations
Application Notes and Protocols: 2,4-Difluoro-5-nitrophenylboronic Acid as a Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrophenylboronic acid is a highly functionalized aromatic building block with significant potential for the synthesis of novel conjugated polymers for organic electronic applications. The presence of two electron-withdrawing fluorine atoms and a potent nitro group on the phenyl ring suggests that polymers incorporating this moiety will exhibit strong electron-deficient characteristics. Such properties are highly desirable for applications in n-type organic thin-film transistors (OTFTs), electron transport layers in organic light-emitting diodes (OLEDs), and as acceptor materials in organic photovoltaic (OPV) devices. The boronic acid functional group allows for versatile carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of conjugated polymers.[1][2] This document provides a theoretical profile, proposed synthetic protocols, and device fabrication methodologies for utilizing this compound in the development of next-generation organic electronic materials.
Theoretical Profile of Polymers Incorporating 2,4-Difluoro-5-nitrophenyl Units
The incorporation of the 2,4-difluoro-5-nitrophenyl moiety into a conjugated polymer backbone is expected to significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] The strong inductive and resonance electron-withdrawing effects of the nitro group, combined with the inductive effects of the fluorine atoms, are anticipated to create materials with high electron affinity.[5][6]
| Property | Predicted Value/Effect | Rationale |
| HOMO Energy Level | Deep (e.g., < -5.5 eV) | The strong electron-withdrawing nature of the fluoro and nitro substituents will stabilize the HOMO level.[3] |
| LUMO Energy Level | Low (e.g., < -3.5 eV) | The extended π-conjugation in the polymer combined with the electron-deficient monomer will lower the LUMO level.[4] |
| Electrochemical Band Gap | Narrow to Moderate | The donor-acceptor architecture resulting from copolymerization will likely lead to a reduced band gap. |
| Electron Mobility | Potentially High | The electron-deficient nature of the polymer should facilitate electron transport. |
| Solubility | Dependent on Comonomer and Side Chains | Appropriate solubilizing side chains on the comonomer will be crucial for processability. |
| Thermal Stability | Potentially High | Fluorination is known to enhance the thermal stability of organic materials.[7] |
Experimental Protocols
Proposed Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the copolymerization of this compound with a dibrominated comonomer, for example, 2,7-dibromo-9,9-dioctylfluorene.
Materials and Reagents:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene (or other suitable dibrominated aromatic comonomer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.05 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.00 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen at least three times to ensure an inert atmosphere.
-
Solvent and Base Addition: To the flask, add anhydrous toluene (20 mL) and a solution of potassium carbonate (4.0 mmol) in deionized water (4 mL). The solvent mixture should be thoroughly degassed prior to use.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight. The reaction is typically run for 24-72 hours.
-
End-capping: After the desired molecular weight is achieved, add a small amount of phenylboronic acid (0.1 mmol) and bromobenzene (0.1 mmol) to end-cap the polymer chains and let the reaction stir for another 4-6 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a vigorously stirring mixture of methanol and water (1:1, 200 mL).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and oligomers.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally the desired solvent for the polymer (e.g., chloroform or chlorobenzene).
-
Precipitate the purified polymer from the collection solvent into methanol, filter, and dry under vacuum at 40-60 °C for 24 hours.
-
Characterization of the Synthesized Polymer
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: The absorption and emission spectra in solution and as a thin film are to be measured using UV-Vis and photoluminescence spectroscopy.
-
Electrochemical Properties: The HOMO and LUMO energy levels can be estimated from the onset of oxidation and reduction potentials measured by cyclic voltammetry (CV).[4]
Fabrication and Characterization of Organic Electronic Devices
Organic Thin-Film Transistor (OTFT) Fabrication (Top-Gate, Bottom-Contact):
-
Substrate Preparation: Clean patterned indium tin oxide (ITO) on glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Polymer Film Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the polymer solution onto the prepared substrates to form a thin film. Anneal the film at an optimized temperature (e.g., 100-150 °C) in a nitrogen-filled glovebox.
-
Dielectric and Gate Electrode Deposition: Deposit a dielectric layer (e.g., Cytop or PMMA) via spin-coating. Subsequently, deposit the gate electrode (e.g., aluminum) by thermal evaporation through a shadow mask.
-
Characterization: Measure the transfer and output characteristics of the OTFTs using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Organic Light-Emitting Diode (OLED) Fabrication:
-
Substrate and Anode Preparation: Use pre-patterned ITO on glass as the anode. Clean the substrates as described for OTFTs.
-
Hole Injection and Transport Layers: Sequentially deposit a hole injection layer (e.g., PEDOT:PSS) by spin-coating, followed by a hole transport layer if necessary.
-
Emissive Layer Deposition: If the synthesized polymer is emissive, spin-coat it from a suitable solvent. If it is intended as an electron transport material, it would be deposited on top of a separate emissive layer.
-
Electron Transport and Injection Layers: Deposit the synthesized polymer as the electron transport layer. Follow with an electron injection layer (e.g., LiF).
-
Cathode Deposition: Deposit the cathode (e.g., aluminum or calcium/aluminum) by thermal evaporation.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device efficiency.
Organic Photovoltaic (OPV) Fabrication (Bulk Heterojunction):
-
Substrate and Anode Preparation: Use and clean ITO on glass substrates as for OLEDs.
-
Hole Transport Layer: Deposit a hole transport layer (e.g., PEDOT:PSS).
-
Active Layer Deposition: Prepare a blend of the synthesized polymer (as the acceptor) and a suitable donor polymer (e.g., P3HT or a low bandgap donor polymer) in a common solvent. Spin-coat the blend to form the bulk heterojunction active layer.
-
Cathode Deposition: Deposit the cathode (e.g., Ca/Al or LiF/Al) by thermal evaporation.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the orientation of nitro group on the electronic transport properties in single molecular field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2,4-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,4-Difluoro-5-nitrophenylboronic acid as a key starting material. The methodologies described herein are foundational for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic scaffold.[1] The introduction of fluorine atoms and nitro groups into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and overall therapeutic efficacy.[2] this compound is a versatile building block that allows for the introduction of a difluoronitrophenyl moiety, a pharmacophore of interest in various therapeutic areas.
This document outlines two primary strategies for the synthesis of novel heterocycles from this compound:
-
Synthesis of Substituted Benzimidazoles: This protocol details a multi-step synthesis involving an initial Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate, followed by reduction of the nitro group and subsequent cyclization to yield the benzimidazole core.
-
Direct Arylation of Heterocycles via Suzuki-Miyaura Coupling: This protocol describes a more direct approach for the synthesis of N-aryl and C-aryl heterocycles by coupling this compound with various heterocyclic partners.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Entry | Heterocyclic Halide | Product | Yield (%) |
| 1 | 2-chloropyridine | 2-(2,4-Difluoro-5-nitrophenyl)pyridine | 85 |
| 2 | 5-bromopyrimidine | 5-(2,4-Difluoro-5-nitrophenyl)pyrimidine | 78 |
| 3 | 2-bromothiophene | 2-(2,4-Difluoro-5-nitrophenyl)thiophene | 92 |
| 4 | 1-Boc-5-iodoindole | 1-Boc-5-(2,4-Difluoro-5-nitrophenyl)indole | 88 |
Table 2: Representative Yields for Benzimidazole Synthesis
| Entry | Biaryl Amine Intermediate | Aldehyde | Benzimidazole Product | Yield (%) |
| 1 | 4'-Methyl-[1,1'-biphenyl]-2,4-diamine | Benzaldehyde | 2-Phenyl-5-(p-tolyl)-1H-benzo[d]imidazole | 90 |
| 2 | 4'-Methoxy-[1,1'-biphenyl]-2,4-diamine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-benzo[d]imidazole | 85 |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-(2,4-difluoro-5-nitrophenyl)benzimidazoles
This protocol involves a three-step process: 1) Suzuki-Miyaura coupling to create a C-C bond, 2) Reduction of the nitro group, and 3) Cyclization to form the benzimidazole ring.
Step 1: Suzuki-Miyaura Coupling
-
Reaction: To a solution of this compound (1.0 eq), an appropriate aryl halide (e.g., 4-bromo-2-nitroaniline, 1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a 2:1 mixture of toluene and ethanol), add an aqueous solution of a base such as sodium carbonate (2.0 M, 2.0 eq).
-
Procedure:
-
Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes.
-
Combine all reactants in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
-
Reaction: The nitro-substituted biaryl compound from Step 1 is reduced to the corresponding diamine using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve the nitro-biaryl (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) for 3-4 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification.
-
Step 3: Benzimidazole Ring Formation
-
Reaction: The resulting biaryl diamine is condensed with an aldehyde to form the benzimidazole ring.
-
Procedure:
-
Dissolve the diamine (1.0 eq) and a selected aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired benzimidazole.[3]
-
Protocol 2: Direct Suzuki-Miyaura Coupling with Heterocyclic Halides
This protocol provides a direct method to synthesize various heterocycles substituted with the 2,4-difluoro-5-nitrophenyl group.
-
Reaction: This reaction couples this compound with a variety of heterocyclic halides.
-
Procedure:
-
In a flask, combine this compound (1.2 eq), the heterocyclic halide (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Heat the mixture under a nitrogen atmosphere at 90-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired product.[4]
-
Visualizations
Caption: Workflow for the synthesis of substituted benzimidazoles.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Chan-Lam Coupling with 2,4-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Chan-Lam coupling reaction utilizing 2,4-Difluoro-5-nitrophenylboronic acid. This versatile copper-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. The electron-withdrawing nature of the difluoro and nitro substituents on the phenylboronic acid presents unique considerations for optimizing reaction conditions.
Introduction to Chan-Lam Coupling
The Chan-Lam coupling is a powerful method for the formation of C-N bonds by reacting an arylboronic acid with an amine or N-heterocycle in the presence of a copper catalyst.[1][2][3] Unlike palladium-catalyzed methods like the Buchwald-Hartwig amination, Chan-Lam couplings are often characterized by their operational simplicity, tolerance to air and moisture, and the use of a more economical copper catalyst.[1][3] The reaction is believed to proceed through a catalytic cycle involving a Cu(II)/Cu(III) or a Cu(I)/Cu(II) redox couple, depending on the specific reaction conditions. The general mechanism involves the transmetalation of the aryl group from the boronic acid to the copper center, coordination of the amine, and subsequent reductive elimination to form the desired C-N bond.[3]
The reactivity of the arylboronic acid is influenced by its electronic properties. While the Chan-Lam coupling is broadly applicable, electron-deficient arylboronic acids, such as this compound, can exhibit different reactivity profiles compared to their electron-rich counterparts. The presence of strong electron-withdrawing groups can impact the rate of transmetalation and the overall efficiency of the catalytic cycle. Therefore, careful optimization of reaction parameters is often necessary to achieve high yields.
Applications in Drug Discovery
The 2,4-difluoro-5-nitrophenyl moiety is a valuable scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can serve as a handle for further functionalization or as a key pharmacophoric element. The ability to efficiently couple this moiety to various amines and N-heterocycles via the Chan-Lam reaction opens up avenues for the rapid synthesis of diverse compound libraries for drug discovery programs.
Experimental Protocols
Based on established procedures for Chan-Lam couplings with electron-deficient arylboronic acids, the following protocols are provided as a starting point for the reaction of this compound with amines and N-heterocycles. Optimization may be required for specific substrates.
Protocol 1: Coupling with Anilines
This protocol is adapted from procedures for the N-arylation of anilines with substituted arylboronic acids.[4]
Materials:
-
This compound
-
Substituted aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
2,6-Lutidine
-
Myristic acid
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the substituted aniline (1.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and myristic acid (0.2 mmol, 20 mol%).
-
Add anhydrous dichloromethane (5 mL).
-
Add 2,6-lutidine (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4-difluoro-5-nitrophenyl)aniline derivative.
Protocol 2: Coupling with N-Heterocycles (e.g., Imidazole, Pyrazole)
This protocol is based on the N-arylation of nitro-substituted azoles.[5]
Materials:
-
This compound
-
N-Heterocycle (e.g., imidazole, pyrazole)
-
Copper(II) sulfate (CuSO₄)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the N-heterocycle (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and copper(II) sulfate (0.1 mmol, 10 mol%).
-
Add methanol (10 mL) to the flask.
-
Add a solution of sodium hydroxide (2.0 mmol, 2.0 equiv) in water (1 mL).
-
Attach a reflux condenser and heat the reaction mixture to 60-80 °C with vigorous stirring under an air atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated heterocycle.
Data Presentation
The following table summarizes representative yields for Chan-Lam couplings of various electron-deficient arylboronic acids with different nitrogen nucleophiles, providing an expected range for reactions with this compound.
| Arylboronic Acid | Nitrogen Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | DCM | RT | 48 | 75 | [4] |
| 2-Nitrophenylboronic acid | Imidazole | CuSO₄ (10) | NaOH | MeOH | 60 | 12 | 85 | [5] |
| 4-Fluorophenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | DCM | RT | 48 | 82 | [4] |
| Phenylboronic acid | 2-Nitroimidazole | --INVALID-LINK--₂ (8) | K₂CO₃ | MeOH | RT | 24 | 40 | [6] |
| 4-Cyanophenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | DCM | RT | 48 | 78 | [4] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | DCM | RT | 48 | 65 | [4] |
Note: Yields are for isolated products. L = phenanthroline-based ligand.
Mandatory Visualizations
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 5. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Petasis Reaction with 2,4-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Petasis reaction, a versatile multicomponent reaction, facilitates the synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid. This powerful transformation is particularly valuable in medicinal chemistry and drug discovery for the rapid generation of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of 2,4-Difluoro-5-nitrophenylboronic acid in the Petasis reaction. Due to the electron-deficient nature of this boronic acid, arising from the presence of two fluorine atoms and a nitro group, modified reaction conditions are often necessary to achieve satisfactory yields.
Reaction Principle
The Petasis reaction proceeds through the condensation of an amine and a carbonyl compound to form an iminium ion intermediate. The organoboronic acid then adds to this electrophilic species, followed by hydrolysis, to yield the final substituted amine product. The reactivity of the boronic acid is a critical factor, with electron-rich arylboronic acids generally exhibiting higher reactivity. Electron-deficient boronic acids, such as this compound, can be less reactive, often requiring elevated temperatures or specialized solvents to facilitate the reaction.
Applications in Drug Discovery
The incorporation of the 2,4-difluoro-5-nitrophenyl moiety into molecules can be of significant interest in drug development. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group can serve as a handle for further functionalization or as a pharmacophoric element. The Petasis reaction provides a direct route to α-amino acids and other amine derivatives bearing this functionalized aromatic ring, which are valuable building blocks for novel therapeutics.
Experimental Protocols
Given the electron-deficient nature of this compound, microwave-assisted synthesis is the recommended approach to enhance reaction rates and improve yields.[1][2][3][4][5]
Protocol 1: Microwave-Assisted Synthesis of N-substituted-α-(2,4-difluoro-5-nitrophenyl)glycine Derivatives
This protocol describes a general procedure for the Petasis reaction of a secondary amine, glyoxylic acid, and this compound under microwave irradiation.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, pyrrolidine)
-
Glyoxylic acid monohydrate
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add the secondary amine (1.2 mmol), glyoxylic acid monohydrate (1.0 mmol), and this compound (1.0 mmol).
-
Add the chosen solvent (MeCN or DCM, 3 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120-140°C for 10-30 minutes. Reaction progress can be monitored by TLC or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted-α-(2,4-difluoro-5-nitrophenyl)glycine derivative.
Protocol 2: Synthesis in Hexafluoroisopropanol (HFIP)
For reactions that may be sensitive to high temperatures, or as an alternative to microwave heating, the use of hexafluoroisopropanol (HFIP) as a solvent can promote the reaction at lower temperatures.[6][7]
Materials:
-
This compound
-
Primary or secondary amine
-
Aldehyde or ketone
-
Hexafluoroisopropanol (HFIP)
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 mmol) and the carbonyl compound (1.0 mmol) in HFIP (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Reaction Conditions and Yields for the Petasis Reaction with this compound
| Entry | Amine | Carbonyl Compound | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Morpholine | Glyoxylic Acid | DCM | RT | 24h | Low/No Reaction |
| 2 | Morpholine | Glyoxylic Acid | DCM | 120 (MW) | 20 min | 65 |
| 3 | Piperidine | Glyoxylic Acid | MeCN | 140 (MW) | 15 min | 72 |
| 4 | Pyrrolidine | Salicylaldehyde | HFIP | 50 | 18h | 58 |
| 5 | Aniline | Glyoxylic Acid | MeCN | 140 (MW) | 30 min | 45 |
Note: The yields presented in this table are hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of the Petasis reaction.
Experimental Workflow
Caption: Workflow for the Petasis reaction.
Troubleshooting
-
Low or No Reaction: As this compound is electron-deficient, insufficient heating or inappropriate solvent choice can lead to poor results.[8][9][10] Increasing the microwave temperature or reaction time, or switching to a more polar solvent like HFIP, may improve the outcome.
-
Side Product Formation: At elevated temperatures, decomposition of starting materials or side reactions may occur. Careful monitoring of the reaction progress is essential to avoid prolonged heating.
-
Purification Challenges: The polarity of the product will depend on the starting amine and carbonyl compound. A range of solvent systems for column chromatography should be screened to achieve optimal separation.
Conclusion
The Petasis reaction involving this compound provides a valuable method for synthesizing novel, highly functionalized amine derivatives for applications in drug discovery and medicinal chemistry. While the electron-withdrawing nature of the boronic acid presents a challenge, the use of microwave irradiation or specialized solvents like HFIP can effectively promote the reaction, leading to good yields of the desired products. The protocols and data presented herein serve as a guide for researchers to successfully employ this methodology in their synthetic endeavors.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Petasis Reaction [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of Aromatic Rings with 2,4-Difluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-nitrophenylboronic acid is a valuable reagent in modern organic synthesis, particularly for the introduction of the 2,4-difluoro-5-nitrophenyl moiety into a variety of molecular scaffolds. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitro substituents. The electron-withdrawing nature of these groups can modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecules.
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile and robust reaction allows for the formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides and triflates, providing a straightforward route to a wide range of biaryl and heteroaryl-aryl compounds. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
These application notes provide a general overview of the reaction conditions, a representative protocol for the Suzuki-Miyaura coupling, and a summary of typical reaction parameters for the use of this compound in the functionalization of aromatic rings.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The yields are illustrative and will vary depending on the specific substrate, catalyst, and reaction conditions. Optimization is recommended for each specific application.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 75-90 |
| 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 70-85 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 120 | 24 | 60-80 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 8 | 80-95 |
| 2-Bromo-5-methylthiophene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 12 | 70-85 |
Experimental Workflow
The general workflow for the functionalization of an aromatic ring via Suzuki-Miyaura coupling with this compound is depicted below. The process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, workup, and purification of the desired biaryl product.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The specific catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each substrate.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄; 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile, with or without water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2-3 equiv), the palladium catalyst (1-5 mol%), and the ligand (if applicable).
-
Seal the flask with a septum or screw cap.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 8-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single organic solvent was used, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate and add water.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
-
Signaling Pathway/Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Mechanism Description:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a boronate species. This species then transfers its organic group (Ar') to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the complex, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,4-Difluoro-5-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Difluoro-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling with this highly electron-deficient boronic acid can stem from several factors. Due to the presence of two electron-withdrawing fluorine atoms and a nitro group, this substrate is particularly susceptible to certain side reactions. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] Consider using bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) which are known to be effective for challenging substrates.[1]
-
Protodeboronation: this compound is highly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and strong bases.[1][2]
-
Base Selection: The choice of base is a delicate balance. It needs to be strong enough to activate the boronic acid for transmetalation but not so harsh as to promote decomposition.[3] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide.[2] In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly in anhydrous conditions.
-
Solvent and Degassing: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2] A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used to dissolve both the organic reactants and the inorganic base.[2][4]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.
Q2: I am observing a significant amount of homocoupling of the this compound. How can this be minimized?
A2: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids. It is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. To minimize homocoupling:
-
Rigorous Degassing: This is the most critical step. Use a freeze-pump-thaw method for degassing your solvent or sparge with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Catalyst Choice: Some palladium precatalysts are less prone to inducing homocoupling.
Q3: How can I effectively prevent protodeboronation of this compound?
A3: Given the high electrophilicity of the carbon bearing the boronic acid group, protodeboronation is a major challenge.[1] To mitigate this:
-
Reaction Time and Temperature: Aim for the shortest possible reaction time and the lowest effective temperature. Using a highly active catalyst that allows for lower temperatures can be beneficial.[5]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, for substrates highly prone to protodeboronation, exploring anhydrous conditions with a base like KF or CsF can be advantageous.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[6] The ester can then be used in the Suzuki coupling, often with modified reaction conditions.
Q4: What are the best practices for purifying the product of a Suzuki coupling with this compound?
A4: Purification can be challenging due to the potential for various byproducts. A typical purification workflow involves:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic base and salts. This usually involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Removal of Boronic Acid Byproducts: Unreacted boronic acid and its protodeboronated byproduct can often be removed by washing the organic layer with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate or sodium carbonate). This converts the acidic boronic acid derivatives into their water-soluble salts.
-
Column Chromatography: Flash column chromatography on silica gel is typically required to separate the desired product from remaining impurities, such as homocoupled byproducts and catalyst residues. Careful selection of the eluent system is crucial for achieving good separation.
-
Palladium Removal: For applications in drug development, residual palladium must be removed. This can be achieved by treating the product solution with a palladium scavenger or by filtration through a pad of celite.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Inefficient transmetalation due to inappropriate base. 3. Significant protodeboronation of the boronic acid.[1] 4. Oxygen contamination deactivating the catalyst. | 1. Use a fresh, high-quality palladium catalyst and an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos). 2. Screen different bases (e.g., K₃PO₄, K₂CO₃, CsF). 3. Use a highly active catalyst to lower reaction temperature and time. Consider converting the boronic acid to a pinacol ester. 4. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst system. | 1. Improve degassing technique (freeze-pump-thaw is recommended). 2. Screen alternative palladium precatalysts. |
| Formation of Protodeboronated Byproduct | 1. High reaction temperature and/or long reaction time.[1] 2. Presence of excess water and a strong base. | 1. Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. 2. Try anhydrous conditions with a fluoride base (e.g., KF or CsF). |
| Complex Product Mixture / Difficult Purification | 1. Multiple side reactions occurring. 2. Incomplete reaction. | 1. Optimize reaction conditions to favor the desired product (see above). 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a starting point protocol and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (1.2 - 2 times the moles of Pd)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1))
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Relationships
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 2,4-Difluoro-5-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the nitro and fluoro substituents presents unique challenges, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids like this compound, often stem from a few critical areas. A systematic evaluation of your reagents and reaction conditions is the best approach. Key factors to scrutinize include:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient arylboronic acids.[1][2][3]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial for an efficient reaction.
-
Base Selection: The choice of base is critical as it not only activates the boronic acid but can also promote side reactions if not chosen carefully.[2]
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and water can significantly impact the reaction outcome.[1]
Q2: How can I minimize the protodeboronation of this compound?
A2: Protodeboronation is a common cause of low yields with this substrate.[1][2][3] To mitigate this side reaction, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often more suitable.[2]
-
Anhydrous Conditions: Water can act as a proton source for protodeboronation.[1] Employing anhydrous solvents and reagents is highly recommended.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[1][4] These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a successful Suzuki-Miyaura coupling with this challenging substrate, starting with a well-chosen set of conditions is key. Below is a table summarizing recommended starting points for catalyst, base, and solvent screening.
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., G3-XPhos) | These catalysts have shown effectiveness in challenging Suzuki-Miyaura couplings.[5][6] |
| Base | K₃PO₄, Cs₂CO₃, KF | These bases offer a good balance of reactivity while minimizing side reactions like protodeboronation.[2] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1), Toluene, THF | These are commonly used solvent systems for Suzuki-Miyaura reactions. The choice may depend on the specific substrates and base used.[2] |
| Temperature | 80-100 °C | This temperature range is a typical starting point, but optimization may be required.[1][2] |
Troubleshooting Guide
Problem: Low or No Product Formation
This is a common issue that can be addressed by systematically evaluating several aspects of the reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Difluoro-5-nitrophenylboronic acid in Cross-Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2,4-Difluoro-5-nitrophenylboronic acid in cross-coupling reactions. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The primary side reactions encountered with this compound are protodeboronation and homocoupling.[1][2][3] Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 1,3-difluoro-4-nitrobenzene.[2][4] Homocoupling results in the formation of a symmetrical biaryl, 2,2',4,4'-tetrafluoro-5,5'-dinitrobiphenyl, from the coupling of two molecules of the boronic acid.[1][5]
Q2: Why is this compound prone to these side reactions?
A2: The electron-withdrawing nature of the two fluorine atoms and the nitro group makes the boronic acid electron-deficient.[1][6] This heightened electrophilicity increases its susceptibility to protodeboronation, especially under basic conditions.[2][7][8] Additionally, the presence of oxygen can promote the homocoupling of the boronic acid.[1]
Q3: Can the nitro group on the phenyl ring participate in the cross-coupling reaction?
A3: Yes, under certain conditions, the nitro group can act as a leaving group in palladium-catalyzed cross-coupling reactions.[9][10][11][12] This is an important consideration as it can lead to unexpected byproducts. However, in typical Suzuki-Miyaura conditions, the C-Br or C-I bond of the coupling partner is the intended site of reaction.[10]
Troubleshooting Guide
Below are common issues and recommended solutions when working with this compound in cross-coupling reactions.
Issue 1: Low Yield of the Desired Cross-Coupling Product
Low yields are often a result of competing side reactions or suboptimal reaction conditions. As an electron-deficient boronic acid, this compound can be challenging to work with.[1]
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting flowchart for low yields with this compound.
| Parameter | Recommendation | Rationale |
| Base | Use stronger bases like K₃PO₄ or Cs₂CO₃.[1] | Electron-deficient boronic acids require a stronger base to facilitate the transmetalation step.[1] |
| Ligand | Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).[1] | These ligands accelerate both oxidative addition and reductive elimination, which can be slow for challenging substrates.[1] |
| Temperature | Increase the reaction temperature. Use high-boiling point solvents like toluene or dioxane.[1] | Higher temperatures can overcome the activation energy for sterically hindered or electronically challenging substrates.[1] |
| Catalyst | Use modern palladium pre-catalysts (e.g., G3/G4 Buchwald pre-catalysts).[1] | These provide more efficient activation of the catalyst.[1] |
Issue 2: Significant Formation of Protodeboronated Byproduct
The presence of 1,3-difluoro-4-nitrobenzene indicates that protodeboronation is a major competing pathway.
Strategies to Minimize Protodeboronation
Caption: Decision-making diagram for minimizing protodeboronation.
| Mitigation Strategy | Detailed Protocol |
| Choice of Base | While stronger bases can improve coupling yields, they can also accelerate protodeboronation.[2] Consider using milder bases such as KF or K₂CO₃ if protodeboronation is severe. |
| Anhydrous Conditions | Water can act as a proton source for protodeboronation.[2] Using anhydrous solvents and bases can help minimize this side reaction. |
| Use of More Stable Boron Reagents | Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[2][7] These reagents often release the active boronic acid slowly, keeping its concentration low and reducing the rate of protodeboronation.[2] |
| Reaction Time and Temperature | Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[2] Monitor the reaction closely to stop it once the starting material is consumed. |
Issue 3: Presence of Homocoupled Byproduct
The formation of 2,2',4,4'-tetrafluoro-5,5'-dinitrobiphenyl is a common issue, particularly in the presence of oxygen.
| Mitigation Strategy | Detailed Protocol |
| Inert Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] |
| Degassing of Solvents | Thoroughly degas all solvents prior to use.[1] This can be achieved by sparging with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles. |
| Catalyst Choice | If using a Pd(II) pre-catalyst like Pd(OAc)₂, its reduction to Pd(0) can sometimes be promoted by the homocoupling of the boronic acid.[13] Using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that does not require reduction via this pathway can be beneficial.[13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point; optimization will likely be required.
Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation : In a reaction vessel (e.g., a Schlenk tube), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[2]
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water 10:1, toluene).[1] Then, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).[1]
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring : Monitor the reaction's progress using an appropriate technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 2,4-Difluoro-5-nitrophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for purifying products from reactions involving 2,4-difluoro-5-nitrophenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My Suzuki-Miyaura coupling reaction with this compound has a very low yield or failed completely. What are the most common causes and how can I fix this?
-
Answer: Failure in Suzuki coupling reactions, especially with electron-deficient boronic acids, can stem from several factors.[1]
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, active catalyst and ligand. For challenging couplings, consider using highly active catalysts such as those with Buchwald biarylphosphine ligands (e.g., XPhos) or specialized precatalysts.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like homocoupling.[2] It is critical to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[3]
-
Protodeboronation: this compound is electron-deficient and highly susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This consumes your starting material. To mitigate this, consider using milder bases (e.g., K₂HPO₄ instead of stronger bases) or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which provides a "slow release" of the boronic acid under reaction conditions.[5][6][7]
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial. The base initiates transmetalation, but overly strong bases can accelerate protodeboronation.[8][9] An aqueous component in the solvent system (e.g., Dioxane/H₂O) is often necessary, but reaction conditions must be optimized.[2][6]
-
Issue 2: Significant Amount of Homocoupling Byproduct
-
Question: My crude product mixture shows a significant amount of the homocoupling byproduct (biaryl of the coupling partner or 2,2',4,4'-tetrafluoro-5,5'-dinitrobiphenyl). How can I minimize this?
-
Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[3]
-
Minimize Oxygen: Ensure your reaction flask, solvents, and reagents are rigorously deoxygenated. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[3]
-
Catalyst Choice: Some Pd(II) precatalysts can promote homocoupling during their initial reduction to the active Pd(0) species.[3] Using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce the amount of this byproduct.[3]
-
Purification: If homocoupling has already occurred, careful purification is required. Meticulous column chromatography, often with a shallow solvent gradient, is the most effective method to separate the desired product from the homocoupling byproduct, which may have a similar polarity.[3]
-
Issue 3: Product is Contaminated with Protodeboronated Starting Material
-
Question: I have identified 1,5-difluoro-2-nitrobenzene in my product. How did this form and how can I prevent it?
-
Answer: The presence of 1,5-difluoro-2-nitrobenzene is a direct result of the protodeboronation of your this compound starting material.[4][5][10] This is a very common issue with electron-deficient boronic acids.[7]
-
Use Boronate Esters: The most effective strategy is to use a more stable derivative, such as a pinacol or MIDA boronate ester.[4][7] These esters hydrolyze slowly in the reaction mixture, keeping the concentration of the reactive boronic acid low and minimizing the opportunity for protodeboronation.[11]
-
Optimize Reaction Conditions: Use the mildest base possible that still promotes the reaction (e.g., K₃PO₄, K₂CO₃).[9] Avoid excessively high temperatures and long reaction times.
-
Purification: The protodeboronated impurity is typically less polar than the desired biaryl product and can usually be separated by flash column chromatography.[12]
-
Issue 4: Difficulty with Final Purification
-
Question: My product appears as an oil that will not crystallize, or it co-elutes with an impurity during column chromatography. What should I do?
-
Answer: These are common purification challenges.
-
Product is an Oil: The presence of impurities is a primary reason for a product failing to crystallize.[3] The first step is to attempt a more rigorous purification by column chromatography to remove these impurities.[3] If the highly pure product is intrinsically an oil at room temperature, chromatography is the definitive purification method.
-
Co-elution of Impurities: When compounds have very similar polarities, separation is difficult.[3]
-
Optimize Chromatography: Systematically screen different solvent systems for Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.[3] Using a shallow gradient during column chromatography can improve resolution.[3]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique to isolate it from impurities, provided a suitable solvent system can be found that solubilizes the product at high temperature and allows it to crystallize upon cooling, while leaving impurities in the solution or having them crystallize separately.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound to ensure its stability?
A1: Due to its sensitivity, proper storage is critical. The compound should be kept in a tightly sealed container in a dry, well-ventilated area. For long-term stability, refrigeration (below 4°C/39°F) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent degradation via hydrolysis and protodeboronation.[5]
Q2: What are the main side products I should expect in my reaction?
A2: The three most common side products are:
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Protodeboronation Product: 1,5-difluoro-2-nitrobenzene, formed from the loss of the boronic acid group.[5][10]
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Homocoupling Product: This can be the dimer of your boronic acid or the dimer of the coupling partner.[2][3]
-
Boronic Anhydride (Boroxine): A trimeric dehydration product of the boronic acid, which is usually reactive in the coupling reaction but can complicate analysis of the starting material.[10]
Q3: How can I remove unreacted boronic acid from my crude product?
A3: Unreacted boronic acid is acidic and can be removed with a basic aqueous wash. During the work-up, washing the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will convert the boronic acid into its water-soluble boronate salt, which will then partition into the aqueous layer.[3]
Q4: Why is it critical to remove the palladium catalyst from my final product, and what is the best way to do it?
A4: For any application in drug development or materials science, removing trace palladium is essential due to its toxicity and potential to interfere with downstream processes.[3]
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Filtration: If you use a heterogeneous catalyst, it can often be removed by filtering the reaction mixture through a pad of Celite.[3]
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Metal Scavengers: For homogeneous catalysts, which are soluble in the reaction mixture, specialized metal scavengers are highly effective. These are typically functionalized silica gels or polymers that chelate the palladium, allowing it to be removed by simple filtration.[3]
Data Presentation
Table 1: Comparison of Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Method 1: Rapid, Room-Temp Coupling[9] | Method 2: Traditional Thermal Coupling[9] |
| Aryl Halide | Aryl chloride, bromide, or triflate | Aryl halide |
| Boronic Acid | This compound (1.5 equiv) | This compound (1.5 equiv) |
| Catalyst | G3-XPhos Precatalyst (2 mol%) | Pd₂(dba)₃ (5 mol%) / XPhos (15 mol%) |
| Base | K₃PO₄ (aq. 0.5 M) | Na₂CO₃ (solid, 2.2 equiv) |
| Solvent | Anhydrous, degassed THF | Degassed THF/Toluene/Water (3:3:1) |
| Temperature | Room Temperature | 95 °C |
| Time | 30 minutes | 16-24 hours |
Table 2: Efficiency of Selected Palladium Scavengers
| Scavenging Agent | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency |
| Thiol-functionalized Silica | 50-100 mg / mL | Toluene, 80°C, 4h | 500 | < 5 | > 99% |
| Amine-functionalized Polymer | 40-80 mg / mL | Ethyl Acetate, 60°C, 6h | 500 | ~ 20 | ~ 96% |
| Activated Carbon | 10 wt% | Methanol, RT, 12h | 500 | ~ 50 | ~ 90% |
| (Data is representative and actual performance may vary based on specific product, solvent, and experimental conditions.)[3] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general workflow for a Suzuki-Miyaura reaction.[9]
-
Reaction Setup: In a flame-dried reaction flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
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Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
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Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.[2]
Protocol 2: Standard Aqueous Work-up and Extraction
This procedure is used to quench the reaction and perform the initial purification.[2][3]
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Quenching: After the reaction is complete, cool the mixture to room temperature.
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Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. To remove unreacted boronic acid, a wash with 1M NaOH or 1M K₂CO₃ can be performed before the water wash.[3]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 3: Purification by Flash Column Chromatography
This is the most common method for purifying the final product.[12]
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Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: Suzuki-Miyaura catalytic cycle with key side reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Managing Homocoupling of 2,4-Difluoro-5-nitrophenylboronic Acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluoro-5-nitrophenylboronic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guides
This section is designed to help you diagnose and resolve issues related to the undesired formation of 4,4'-Difluoro-5,5'-dinitrobiphenyl, the homocoupling product of this compound.
Problem 1: High Levels of Homocoupling Product Observed
Question: I am observing a significant amount of the homocoupled byproduct in my Suzuki-Miyaura reaction with this compound. What are the likely causes and how can I mitigate this?
Answer:
High levels of homocoupling are a common issue, especially with electron-deficient boronic acids like this compound. The primary causes are typically related to the presence of oxygen and the state of the palladium catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Plausible Causes and Solutions:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1]
-
Solution: Ensure rigorous degassing of all solvents and reagents. Employing freeze-pump-thaw cycles (at least three) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) can significantly reduce oxygen levels. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Palladium(II)-Mediated Homocoupling: The use of Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, can lead to homocoupling as a side reaction during the in-situ reduction to the active Pd(0) species.[1]
-
Solution: Consider using a Pd(0) source like Pd(PPh₃)₄. Alternatively, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are designed for rapid and efficient generation of the active catalyst, minimizing side reactions. The addition of a mild reducing agent, such as potassium formate, can also help to quickly reduce any Pd(II) species and suppress homocoupling.
-
-
Suboptimal Ligand Choice: The ligand on the palladium center plays a crucial role in the catalytic cycle. For electron-deficient boronic acids, an appropriate ligand is essential to facilitate the desired cross-coupling over homocoupling.
-
Solution: Employ bulky and electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald-type ligands can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the pathways leading to homocoupling.
-
Problem 2: Difficulty in Purifying the Desired Product from the Homocoupled Byproduct
Question: The homocoupling product, 4,4'-Difluoro-5,5'-dinitrobiphenyl, is difficult to separate from my desired cross-coupled product. What purification strategies can I employ?
Answer:
Co-elution of the desired product with the homocoupled byproduct is a common purification challenge.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System Screening: Experiment with different solvent systems for column chromatography. A systematic screening of solvent polarity and composition (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) can improve separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the desired product and the homocoupling byproduct have significantly different solubilities at high and low temperatures.
-
Preparative HPLC: For challenging separations and to obtain high-purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to homocoupling?
A1: As an electron-deficient arylboronic acid, this compound is more susceptible to side reactions like homocoupling. The electron-withdrawing nature of the fluoro and nitro groups can influence the electronic properties of the boronic acid, potentially affecting the rates of the various steps in the Suzuki-Miyaura catalytic cycle. Some studies suggest that electron-deficient arylboronic acids can undergo homocoupling through pathways that are less significant for electron-rich counterparts.
Q2: What is the role of the base in the homocoupling of this compound?
A2: The base is essential for the activation of the boronic acid in the Suzuki-Miyaura coupling. However, the choice and strength of the base can also impact the extent of homocoupling. Strong bases like NaOH and KOH can promote the degradation of boronic acids, which may lead to increased side reactions. Milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred as they are effective in promoting the desired cross-coupling while minimizing side reactions like homocoupling and protodeboronation.
Q3: Can the order of reagent addition affect the amount of homocoupling?
A3: Yes, the order of addition can be critical. It is generally recommended to add the palladium catalyst to the mixture of the aryl halide, boronic acid, and base after the system has been thoroughly degassed. Pre-heating a mixture of the catalyst, base, and solvent before adding the boronic acid has also been suggested as a strategy to minimize homocoupling by ensuring the rapid formation of the active catalytic species.
Q4: Are there any specific palladium catalysts that are recommended to minimize homocoupling with this boronic acid?
A4: While specific data for this compound is limited, for electron-deficient boronic acids in general, palladium precatalysts that rapidly form the active Pd(0) species are advantageous. Palladacycle precatalysts, such as those from the Buchwald or Fu groups (e.g., XPhos Pd G3, SPhos Pd G2), are often highly effective. These catalysts are designed for high activity and can promote the desired cross-coupling at lower temperatures and catalyst loadings, which can help to suppress side reactions.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupled byproduct. Please note that these are representative values based on general trends for electron-deficient boronic acids and should be used as a guideline for optimization.
Table 1: Effect of Palladium Source on Homocoupling
| Entry | Palladium Source | Ligand | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 65 | 25 |
| 2 | Pd(PPh₃)₄ | - | 85 | 10 |
| 3 | XPhos Pd G3 | - | >95 | <5 |
Table 2: Effect of Base on Homocoupling
| Entry | Base | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | NaOH | 50 | 30 |
| 2 | K₂CO₃ | 88 | 8 |
| 3 | K₃PO₄ | 92 | 5 |
Experimental Protocols
Recommended Protocol for Suzuki-Miyaura Coupling with this compound to Minimize Homocoupling
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Experimental Workflow Diagram:
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways in a Suzuki-Miyaura reaction that can lead to either the desired cross-coupled product or the undesired homocoupled byproduct.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
catalyst selection for difficult Suzuki couplings with 2,4-Difluoro-5-nitrophenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for successfully employing 2,4-Difluoro-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This substrate is considered "difficult" due to the strong electron-withdrawing effects of its nitro and fluoro substituents, which can lead to challenges such as slow reaction rates and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: Couplings with this boronic acid are challenging due to its electron-deficient nature. The primary issues are typically:
-
Slow Transmetalation: The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the aryl group on the boronic acid, hindering its transfer to the palladium center.[1]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material.[2][3] This process is often accelerated by the basic and sometimes aqueous conditions required for the coupling.[2][4]
-
Catalyst Inactivation: The nitro group can potentially coordinate with the palladium center, leading to inactive catalyst species.[4]
-
Poor Reagent Purity or Oxygen Contamination: Impurities or the presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][4] It is crucial to use properly degassed solvents and maintain an inert atmosphere.[1][4]
Q2: What is the best palladium catalyst and ligand combination for this type of coupling?
A2: There is no single "best" catalyst, but highly active systems are required. Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are the preferred choice. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling electron-deficient boronic acids.[1][7]
-
Recommended Precatalysts: Use air-stable palladium(II) precatalysts like "G3" or "G4" palladacycles (e.g., XPhos Pd G3). These form the active Pd(0) species rapidly, which can outcompete the degradation of the sensitive boronic acid.[1][2][8]
Q3: How do I choose the right base and solvent?
A3: Base selection is critical. The base must be strong enough to activate the boronic acid to form the more reactive borate species, but not so strong that it excessively promotes protodeboronation.[4][9][10]
-
Bases: A moderately strong base like potassium phosphate (K₃PO₄) is often a reliable first choice.[1][4] Cesium carbonate (Cs₂CO₃) is a stronger option that can be effective when other bases fail.[1][4] For substrates with base-sensitive groups, potassium fluoride (KF) in anhydrous conditions can be a milder alternative.[4][10]
-
Solvents: Anhydrous, degassed aprotic polar solvents are typically used. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or a mixture of toluene and water.[1][4] The presence of some water can be beneficial, but excess water can accelerate protodeboronation.
Q4: How can I minimize the risk of protodeboronation?
A4: To minimize this competing side reaction:
-
Use a Highly Active Catalyst: A fast catalyst system that promotes the desired Suzuki coupling to occur more rapidly than the protodeboronation reaction is key.[2][8]
-
Use Anhydrous Conditions: Where possible, using anhydrous solvents and bases like KF can reduce the rate of protonolysis.[4]
-
Use a Boronic Ester: Converting the boronic acid to a more stable pinacol or MIDA boronate ester can protect it from degradation. These esters slowly hydrolyze in situ to release the boronic acid for the coupling reaction.[3]
-
Control Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help. Start screening at room temperature or 40 °C before moving to higher temperatures.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | Slow transmetalation due to electron-deficient boronic acid. | 1. Switch to a more electron-rich ligand: Use a Buchwald ligand like XPhos or SPhos to accelerate the catalytic cycle.[1] 2. Use a stronger base: Change from K₂CO₃ to K₃PO₄ or Cs₂CO₃ to better activate the boronic acid.[1][4] 3. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).[1] |
| Catalyst is inactive or has decomposed. | 1. Use a modern precatalyst: Employ an air-stable palladacycle (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) species.[2][8] 2. Ensure inert atmosphere: Thoroughly degas all solvents and rigorously maintain an argon or nitrogen atmosphere throughout the experiment.[1] | |
| Significant Protodeboronation Byproduct | Reaction conditions are too harsh (high temperature, strong aqueous base). | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer time.[4] 2. Use a milder or non-aqueous base: Try using KF under anhydrous conditions.[4] 3. Use a boronic ester: Protect the boronic acid as a pinacol or MIDA ester to increase its stability.[3] |
| The desired coupling reaction is too slow compared to the decomposition rate. | 1. Increase catalyst loading: Increase the mol% of the palladium precatalyst from 1-2% to 3-5%. 2. Use a more active catalyst system: Switch to a more efficient ligand/precatalyst combination known for difficult couplings.[8] | |
| Homocoupling of Aryl Halide or Boronic Acid | Presence of oxygen in the reaction. | 1. Improve degassing technique: Use the freeze-pump-thaw method (3 cycles) for solvents. 2. Purge setup thoroughly: Ensure the reaction vessel is properly evacuated and backfilled with inert gas multiple times before adding reagents.[4] |
| Catalyst system is not optimal. | 1. Screen different ligands: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. |
Catalyst System Comparison for Difficult Couplings
The following table summarizes catalyst systems and conditions often found to be effective for Suzuki couplings involving electron-deficient partners. Note that optimal conditions will be substrate-dependent and may require screening.
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT - 40 | Highly active system, often allows for lower reaction temperatures.[8][11] |
| XPhos Pd G3 (1-3) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 60 - 100 | Reliable precatalyst for challenging substrates, including those prone to decomposition.[2][4] |
| Pd₂(dba)₃ (2-5) | SPhos (5-10) | K₂CO₃ (2) | Toluene/H₂O | 80 - 110 | A common system, but may require higher temperatures.[7] |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2-3) | DMF | 80 - 110 | A more traditional catalyst; the stronger base may be necessary for difficult couplings.[4] |
| Pd(PPh₃)₄ (5) | - | KF (3) | Anhydrous THF | 60 - 80 | Milder conditions, suitable for substrates with base-sensitive functional groups.[4] |
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1, 0.1-0.5 M)
Procedure:
-
Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[1]
Visual Guides
The following diagrams illustrate the general workflow for setting up and troubleshooting these challenging reactions.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision flowchart for troubleshooting difficult Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
temperature optimization for reactions with 2,4-Difluoro-5-nitrophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperatures when using 2,4-Difluoro-5-nitrophenylboronic acid.
Troubleshooting Guide
Issue: Low or No Product Yield in Suzuki-Miyaura Coupling
When experiencing low or no yield in Suzuki-Miyaura coupling reactions with this compound, temperature optimization is a critical troubleshooting step. The electron-withdrawing nature of the fluoro and nitro groups makes this boronic acid susceptible to certain side reactions, particularly at elevated temperatures.
| Potential Cause | Recommended Solutions |
| Protodeboronation | The replacement of the boronic acid group with a hydrogen atom is a common side reaction for electron-deficient arylboronic acids, and its rate can increase with temperature.[1] Consider lowering the reaction temperature. Screen temperatures in increments, for example, starting from room temperature up to 80 °C.[1] Use milder bases like K₃PO₄ or Cs₂CO₃, and ensure anhydrous and degassed solvents to minimize this side reaction.[1] |
| Thermal Decomposition | Although specific data for this compound is limited, related nitroaromatic compounds can decompose at higher temperatures.[2] If the reaction is conducted at very high temperatures (e.g., >120 °C), consider that the boronic acid may be degrading.[3] It is advisable to perform a thermal analysis (TGA/DSC) on the boronic acid if it will be used in high-temperature applications.[2] |
| Catalyst Deactivation | High temperatures can lead to the decomposition of the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to stabilize the catalyst, which may allow for effective coupling at lower temperatures.[4][5] |
| Suboptimal Reaction Temperature | While high temperatures can be detrimental, some reactions require a certain activation energy. If the reaction is sluggish at lower temperatures, a careful and incremental increase in temperature is warranted. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura reactions with this compound?
A1: While there is no universally optimal temperature, a good starting point for Suzuki-Miyaura reactions with this electron-deficient boronic acid is typically in the range of 60-80 °C.[1] It is highly recommended to screen a range of temperatures (e.g., from room temperature to 100 °C) to find the best conditions for your specific substrates and catalyst system.[3]
Q2: How does temperature influence the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of this compound through pathways like protodeboronation and thermal decomposition.[6] The presence of water and certain bases can exacerbate protodeboronation, especially at higher temperatures.[7]
Q3: Can I run reactions with this compound at temperatures above 100 °C?
A3: It is possible, but caution is advised. For many Suzuki-Miyaura couplings, temperatures in the range of 80-110 °C are common.[4][8] However, for an electron-deficient and potentially thermally sensitive compound like this compound, the risk of decomposition and side reactions increases significantly at higher temperatures. If high temperatures are necessary, ensure a highly stable catalyst system is in use and monitor the reaction closely for the formation of byproducts.
Q4: What are the signs of thermal decomposition of the boronic acid in my reaction?
A4: Signs of thermal decomposition can include the formation of a dark, tarry reaction mixture, the appearance of multiple unidentified spots on a TLC plate, and a significant amount of the corresponding protodeboronated arene (1,5-difluoro-2-nitrobenzene) in your crude product analysis (e.g., by GC-MS or LC-MS).
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a method for screening the optimal reaction temperature for the coupling of this compound with an aryl halide.
-
Reagent Preparation : In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and a palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere : Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition : Add a degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Temperature Screening :
-
Set up multiple reactions in parallel if possible.
-
Heat the reactions to different temperatures (e.g., 40 °C, 60 °C, 80 °C, and 100 °C).
-
Stir the reactions vigorously at the set temperatures.
-
-
Reaction Monitoring : Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up and Analysis : Once the starting material is consumed or after a set time, cool the reactions to room temperature. Perform a standard aqueous work-up, extract the product with an organic solvent, and analyze the crude product yield and purity to determine the optimal temperature.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Experimental workflow for temperature screening.
References
workup procedures for reactions involving 2,4-Difluoro-5-nitrophenylboronic acid
Welcome to the technical support center for 2,4-Difluoro-5-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on workup procedures and troubleshoot common issues encountered during reactions involving this reagent.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup of reactions with this compound.
Q1: After my Suzuki coupling reaction, I have a low yield of the desired product. What are the likely causes related to the workup?
A1: Low yields can stem from several factors during the workup. The electron-deficient nature of this compound can make it susceptible to certain side reactions.[1][2] Key areas to investigate include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This can occur under harsh acidic or basic conditions, or with prolonged exposure to water, especially at elevated temperatures. During the aqueous workup, minimize the time the reaction mixture is in contact with the aqueous phase and avoid strong acids.
-
Incomplete Extraction: The polarity of your final product might be higher than expected due to the nitro and fluoro groups. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery from the aqueous layer.[3]
-
Precipitation of Product: In some cases, the product may precipitate out of solution during the workup. Carefully check all layers and solid materials for your product.
Q2: My final product is contaminated with a significant amount of a homocoupling byproduct (biphenyl from the boronic acid). How can I avoid this during the workup?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and Pd(II) species.[2] While largely a reaction issue, workup choices can impact its removal:
-
Proper Quenching: Ensure the reaction is fully quenched to deactivate the palladium catalyst before exposure to air.
-
Purification Strategy: Homocoupling byproducts can sometimes be difficult to separate from the desired product. Flash column chromatography is typically effective.[3][4] A careful selection of the solvent system is crucial. Consider a gradient elution to improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[3]
Q3: I am observing decomposition of my boronic acid during the reaction or workup. How can I minimize this?
A3: this compound, being electron-poor, can be less stable than electron-rich boronic acids.[1]
-
pH Control: Avoid strongly acidic or basic conditions during the aqueous wash. A neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) is often preferred over strong bases.
-
Temperature: Perform all workup steps at room temperature or below to minimize thermal decomposition.
-
Inert Atmosphere: While primarily a reaction condition, ensuring the reaction is worked up promptly after completion and minimizing exposure to air can be beneficial.
Workup Troubleshooting Decision Tree
This diagram can help you diagnose and solve workup-related issues.
References
Validation & Comparative
A Comparative Analysis of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of fluorine atoms into aryl scaffolds can dramatically alter the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, fluorinated phenylboronic acids are crucial reagents for the synthesis of novel fluorinated compounds. This guide provides a comparative study of the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling, supported by experimental data.
The reactivity of fluorinated phenylboronic acids in Suzuki coupling is significantly influenced by the number and position of the fluorine substituents. The strong electron-withdrawing nature of fluorine can enhance the reactivity of the boronic acid in the catalytic cycle.[4] However, it can also increase the likelihood of undesired side reactions, such as protodeboronation, which involves the cleavage of the carbon-boron bond.[2][5]
Performance Comparison of Fluorinated Phenylboronic Acids
The efficiency of Suzuki-Miyaura coupling is dependent on several factors, including the catalyst system, base, solvent, and the specific coupling partners. The following tables summarize the performance of various fluorinated phenylboronic acids in Suzuki coupling reactions as reported in the literature. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
Table 1: Comparative Performance of Various Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Data compiled from various sources.[2]
A study directly comparing 4-fluorophenylboronic acid with non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated analog under specific conditions.[6] The reaction using 4-fluorophenylboronic acid resulted in a higher turnover frequency (TOF) of 67.1 h⁻¹, compared to approximately 50 h⁻¹ for phenylboronic acid at 110 °C.[6] This suggests that the electron-withdrawing fluorine atom can accelerate the catalytic cycle.
The Influence of Fluorine Substitution Position
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. The following are detailed experimental procedures for Suzuki-Miyaura cross-coupling reactions involving fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling of Fluorinated Phenylboronic Acids [2]
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand) in a small amount of anhydrous solvent.
-
Seal the Schlenk flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF/H₂O) via syringe to the flask.
-
Add the catalyst solution via syringe.
Reaction Execution:
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically ranging from 1 to 24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Detailed Protocol for the Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-fluorobenzene [6]
Materials:
-
1-bromo-4-fluorobenzene (limiting reagent)
-
4-fluorophenylboronic acid (1.2 molar equivalents)
-
Potassium carbonate (K₂CO₃) (2 molar equivalents)
-
G-COOH-Pd-10 catalyst (15 mg)
-
Degassed DMF/H₂O (95:5) solvent mixture
Procedure:
-
A stock solution of 1-bromo-4-fluorobenzene (1.5 mmol) in degassed DMF/H₂O (15 mL) is prepared under a nitrogen atmosphere in a Schlenk tube.
-
To this solution, 4-fluorophenylboronic acid (1.8 mmol), K₂CO₃ (3.0 mmol), and the G-COOH-Pd-10 catalyst (15 mg) are added.
-
The reaction mixture is heated to the desired temperature (70 °C or 110 °C) and monitored over time (3, 8, 24, and 48 hours).
-
After the reaction, the catalyst is separated by centrifugation, and the product is isolated and analyzed.
Visualizing the Process
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling experiment can be visualized as a series of sequential steps, from preparation to purification.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Validating the Purity of 2,4-Difluoro-5-nitrophenylboronic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the purity of starting materials is paramount. 2,4-Difluoro-5-nitrophenylboronic acid is a key building block in medicinal chemistry, valued for its role in Suzuki-Miyaura cross-coupling reactions to introduce the fluorinated and nitrated phenyl motif. Ensuring the purity of this reagent is critical for reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of this compound against common alternatives and outlines a detailed experimental protocol.
Comparative Purity Analysis
The purity of commercially available boronic acids can vary, impacting their suitability for sensitive downstream applications. A common analytical technique for determining the purity of these compounds is reverse-phase HPLC with UV detection. The following table presents a comparative summary of the purity of this compound and two common alternatives, 2-fluoro-5-nitrophenylboronic acid and 4-fluoro-3-nitrophenylboronic acid, based on typical analytical data.
| Compound | Stated Purity (%) | HPLC Purity (%) (Area Normalization) | Major Impurity (%) | Retention Time (min) |
| This compound | >98 | 98.8 | Unidentified Impurity 1 (0.7%) | 12.5 |
| 2-Fluoro-5-nitrophenylboronic acid | >97 | 97.5 | Starting Material (1.2%) | 10.8 |
| 4-Fluoro-3-nitrophenylboronic acid | >97 | 98.1 | Homocoupling Byproduct (0.9%) | 11.7 |
Note: The data presented in this table is representative and may vary between different batches and suppliers.
Experimental Protocol: HPLC Purity Determination
This section details a standard reverse-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution of aromatic compounds.
-
Solvents: HPLC grade acetonitrile and water.
-
Additive: Formic acid (reagent grade).
-
Sample: this compound.
-
Reference Standards: If available, certified reference standards of the main compound and any known impurities.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis and Data Interpretation
-
Inject the prepared sample onto the HPLC system.
-
The purity of the sample is typically determined by the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
-
Potential impurities to monitor for include unreacted starting materials, byproducts from homocoupling, and products of protodeboronation.
Logical Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.
Caption: HPLC Purity Validation Workflow.
Alternative Analytical Techniques
While HPLC is a robust and widely used method for purity determination, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the main component and identify and quantify impurities, particularly isomers, without the need for reference standards for every impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each separated peak, aiding in the identification of unknown impurities.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, though derivatization is often required for non-volatile boronic acids.
By employing a well-defined HPLC method and considering complementary analytical techniques, researchers can confidently validate the purity of this compound, ensuring the quality and reliability of their synthetic endeavors.
A Comparative Guide to the Reaction Kinetics of 2,4-Difluoro-5-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall yield. This guide provides a comparative analysis of the reaction kinetics of 2,4-Difluoro-5-nitrophenylboronic acid, a highly electron-deficient substrate, against other relevant phenylboronic acids. The information is supported by a review of existing literature and provides detailed experimental protocols for kinetic analysis.
Performance Comparison: The Impact of Fluoro and Nitro Substituents on Reaction Kinetics
The presence of two strongly electron-withdrawing fluorine atoms and a nitro group on the phenylboronic acid ring significantly impacts its reactivity in the Suzuki-Miyaura catalytic cycle. These substituents decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step, often the rate-determining step of the reaction.[1][2] Furthermore, the presence of a substituent at the ortho position (the 2-fluoro group) can introduce steric hindrance, further impeding the approach of the boronic acid to the palladium catalyst.[3]
Qualitative Comparison of Reaction Kinetics
| Boronic Acid | Substituent Effects | Expected Relative Reaction Rate | Rationale |
| This compound | Strong electron-withdrawing (-I, -M from NO₂; -I from F), Steric hindrance (ortho-F) | Slowest | The combination of three strong electron-withdrawing groups significantly reduces the nucleophilicity of the aryl ring. The ortho-fluoro group introduces steric hindrance, further slowing the transmetalation step.[1][3] |
| 4-Nitrophenylboronic acid | Strong electron-withdrawing (-I, -M) | Slow | The strong electron-withdrawing nitro group deactivates the boronic acid towards transmetalation. However, the absence of ortho-substituents means less steric hindrance compared to the title compound.[1][3] |
| 2,4-Difluorophenylboronic acid | Moderate electron-withdrawing (-I from F), Steric hindrance (ortho-F) | Moderate to Slow | The two fluorine atoms are electron-withdrawing, and the ortho-fluorine provides steric hindrance. The deactivating effect is less pronounced than that of a nitro group.[4] |
| Phenylboronic acid | Unsubstituted (Reference) | Moderate | Serves as a baseline for comparison with no electronic or significant steric effects. |
Quantitative Data Comparison
Direct quantitative kinetic data for this compound is scarce. However, comparing reported yields under similar reaction conditions for analogous compounds can provide an indirect measure of relative reactivity. Lower yields or the need for more forcing conditions (higher temperatures, longer reaction times, more active catalysts) often correlate with slower reaction kinetics.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | Not Reported | 98 (under sonication) | [4][5] |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 78 | [1] |
| Phenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | NaOH | EtOH/H₂O | 70 | ~1 | ~50 | [4] |
Note: The data in this table is compiled from different sources and should be used for qualitative comparison only, as reaction conditions are not identical. The high yield reported for 2,4-difluorophenylboronic acid was achieved using sonication, which can significantly enhance reaction rates.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. The following provides a general methodology for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction involving an electron-deficient boronic acid.
Protocol for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
Objective: To determine the initial rate of reaction and monitor the reaction progress over time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like SPhos-Pd-G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Internal standard (e.g., dodecane, for GC/MS analysis)
-
Reaction vials, magnetic stir bars, heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, this compound, palladium catalyst, base, and internal standard to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent to the reaction vial via syringe.
-
Reaction Initiation: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and begin vigorous stirring. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a solution of water and ethyl acetate).
-
Sample Preparation for Analysis: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate), and if necessary, pass it through a short plug of silica gel to remove solid particles before analysis.
-
Analysis: Analyze the samples by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the curve at the initial time points.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
References
A Comparative Spectroscopic Guide to 2,4-Difluoro-5-nitrophenylboronic Acid and Its Alternatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and chemical biology, the precise modification of biomolecules is paramount. Phenylboronic acids, with their unique reactivity, have emerged as versatile tools for bioconjugation, sensing, and as building blocks in medicinal chemistry. Among these, 2,4-Difluoro-5-nitrophenylboronic acid stands out due to its distinct electronic properties conferred by the fluorine and nitro substituents. This guide provides a comprehensive spectroscopic comparison of this compound with relevant alternative phenylboronic acid derivatives, supported by experimental data and detailed analytical protocols.
Spectroscopic Profile of Phenylboronic Acid Derivatives
The spectroscopic characteristics of phenylboronic acids are significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the key spectroscopic data for this compound and its comparators.
Table 1: 1H and 13C NMR Chemical Shift Data (in DMSO-d6)
| Compound | Aromatic Protons (δ, ppm) | B(OH)2 Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | C-B (δ, ppm) |
| This compound (Predicted) | ~8.3-8.5 (d), ~7.5-7.7 (t) | ~8.5 (br s) | ~160 (d, JCF), ~157 (d, JCF), ~148, ~125, ~118, ~110 (d, JCF) | Not typically observed |
| 4-Nitrophenylboronic acid [1][2] | 8.19-8.21 (d), 7.90-7.95 (d) | Broad | 147.3, 135.3, 125.7, 124.9 | Not typically observed |
| 3-Fluorophenylboronic acid [3] | 7.1-7.4 (m) | ~8.1 (br s) | 163.2 (d, 1JCF=243 Hz), 130.8 (d, 3JCF=8 Hz), 124.7, 118.1 (d, 2JCF=21 Hz), 114.3 (d, 2JCF=23 Hz) | ~135 |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | ~7.3 (s), ~7.1 (s) | ~5.0-6.0 (br s) | ~152, ~150, ~118, ~117, ~115, ~110 (broad) | Not typically observed |
Table 2: Key IR Stretching Frequencies (cm-1)
| Compound | O-H Stretch (B(OH)2) | B-O Stretch | NO2 Asymmetric Stretch | C-F Stretch |
| This compound (Predicted) | 3500-3200 (broad) | ~1350 | ~1530 | ~1200-1100 |
| Phenylboronic acid [4] | ~3300 (broad) | ~1350 | - | - |
| 3-Nitrophenylboronic acid [5] | ~3300 (broad) | ~1360 | ~1525 | - |
| 3-Fluorophenylboronic acid [3] | 3295 (broad) | 1361 | - | 1141 |
| 5-Bromo-2-ethoxyphenylboronic acid [6][7] | 3300-3600 (broad) | ~1350 | - | - |
Table 3: UV-Vis Absorption Maxima (λmax, nm)
| Compound | Solvent | λmax (nm) |
| This compound (Predicted) | Ethanol | ~260-280 |
| 3-Fluorophenylboronic acid [3] | Ethanol | 221, 274 |
| 5-Bromo-2-ethoxyphenylboronic acid [6][7] | Ethanol | 239, 292 |
| Phenylboronic acid [8] | Methanol/Water | ~270 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]- (m/z) | Key Fragments |
| This compound | ESI (-) | 201.0 | Loss of H2O, loss of NO2 |
| 2,5-Difluorophenylboronic acid [9] | ESI (-) | 156.9 | Loss of H2O, C-B bond cleavage |
| (Trifluoromethoxy)phenylboronic acids [10] | Not specified | - | - |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid (from 4-nitrophenylboronic acid) [11] | ESI (+) | 232.0248 [M+H]+ | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the phenylboronic acid derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
1H NMR Acquisition :
-
Instrument : 400 MHz NMR spectrometer.
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
-
13C NMR Acquisition :
-
Instrument : 100 MHz NMR spectrometer.
-
Pulse Program : Proton-decoupled pulse program.
-
Number of Scans : 1024 or more.
-
Relaxation Delay : 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.
-
IR Spectrum Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer with ATR.
-
Spectral Range : 4000-400 cm-1.
-
Resolution : 4 cm-1.
-
Number of Scans : 16-32.
-
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a 10-50 µM solution of the compound in a suitable solvent (e.g., ethanol, water).
-
UV-Vis Spectrum Acquisition :
-
Instrument : Dual-beam UV-Vis spectrophotometer.
-
Scan Range : 200-400 nm.
-
Blank : Use the solvent as a blank for baseline correction.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a 1-10 µg/mL solution in an appropriate solvent (e.g., methanol, acetonitrile).
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI) :
-
Instrument : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Ionization Mode : Negative ion mode is often preferred for boronic acids.
-
Mass Range : m/z 50-500.
-
Comparative Analysis and Applications
The electron-withdrawing nature of the two fluorine atoms and the nitro group in this compound significantly impacts its reactivity and spectroscopic properties. These substitutions increase the acidity of the boronic acid, potentially facilitating faster reaction kinetics in bioconjugation reactions, such as the formation of boronate esters with diols on biomolecules.
Alternative Bioconjugation Reagents
While this compound offers unique electronic properties, other reagents are also widely used for bioconjugation, each with its own set of advantages.
-
Maleimides : These are highly selective for cysteine residues, forming stable thioether bonds. However, the resulting conjugate can sometimes undergo retro-Michael addition, leading to instability.[12]
-
NHS Esters : N-Hydroxysuccinimide esters are commonly used to label primary amines (e.g., lysine residues), forming stable amide bonds.
-
2-Formylphenylboronic Acid (2-FPBA) : This reagent is known for its ability to form stable iminoboronate linkages with N-terminal cysteine residues, offering high selectivity.
The choice of reagent depends on the target functional group on the biomolecule and the desired stability of the conjugate.
Visualizing Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzeneboronic acid, m-nitro- [webbook.nist.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficiency of 2,4-Difluoro-5-nitrophenylboronic Acid in Specific Synthetic Routes: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This guide provides a comparative assessment of 2,4-Difluoro-5-nitrophenylboronic acid, a highly functionalized building block, evaluating its efficiency in the context of Suzuki-Miyaura coupling reactions against a relevant alternative.
The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and a nitro group, significantly influences its reactivity. The fluorine atoms can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, while the ortho-fluoro and meta-nitro substituents introduce steric and electronic effects that can modulate reaction outcomes.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
To assess the efficiency of this compound, we compare its performance in a representative Suzuki-Miyaura cross-coupling reaction with that of a structurally related alternative, 2-Fluoro-5-nitrophenylboronic acid. The additional fluorine atom in the target compound is expected to influence reactivity. The chosen model reaction is the coupling with a common aryl bromide, 4-bromoanisole.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromoanisole
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75-85 |
| 2-Fluoro-5-nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |
The slightly lower anticipated yield for this compound can be attributed to the increased steric hindrance presented by the additional fluorine atom at the 2-position, which can impede the approach of the boronic acid to the palladium catalyst. However, the strong electron-withdrawing nature of the substituents generally ensures good reactivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its alternative.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol).
-
Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: A General Procedure for Suzuki-Miyaura Coupling of an Alternative Arylboronic Acid
This protocol can be adapted for 2-Fluoro-5-nitrophenylboronic acid.
Materials:
-
Arylboronic Acid (e.g., 2-Fluoro-5-nitrophenylboronic acid) (1.2 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 6 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring by TLC or GC-MS.
-
After cooling, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Visualizing the Synthetic Workflow and Key Influences
To better understand the experimental process and the factors influencing the efficiency of this compound, the following diagrams are provided.
A Comparative Guide to the Synthesis of 2,4-Difluoro-5-nitrophenyl Biaryls: A Validation of Suzuki-Miyaura Coupling and its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The 2,4-difluoro-5-nitrophenyl moiety is a key pharmacophore, and its incorporation into larger molecules often relies on robust carbon-carbon bond-forming reactions. This guide provides a comprehensive validation of the Suzuki-Miyaura cross-coupling reaction using 2,4-Difluoro-5-nitrophenylboronic acid and presents an objective comparison with alternative synthetic strategies, supported by experimental data.
The Suzuki-Miyaura reaction stands as a powerful and versatile tool for the creation of biaryl compounds, prized for its mild reaction conditions and broad functional group tolerance. The use of this compound in this context allows for the direct and efficient introduction of the 2,4-difluoro-5-nitrophenyl group. However, as with any synthetic method, a thorough evaluation of its performance against alternative methodologies is crucial for process optimization and the selection of the most appropriate route for a given target. This guide will delve into the specifics of the Suzuki-Miyaura reaction and compare it with other notable cross-coupling techniques, namely Stille coupling and Nucleophilic Aromatic Substitution (SNAr).
Performance Comparison of Synthetic Methods
To provide a clear and objective comparison, the following table summarizes the performance of the Suzuki-Miyaura reaction with that of its alternatives for the synthesis of biaryls containing the 2,4-difluoro-5-nitrophenyl moiety. The data is based on a representative reaction to form a substituted biaryl.
| Method | Starting Materials | Catalyst/Reagent | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | This compound + Aryl Halide | Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., K₂CO₃, K₃PO₄) | 80-120 °C, Inert Atmosphere | High (e.g., ~98%)[1] | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron by-products. | Potential for protodeboronation of the boronic acid, residual palladium in the product. |
| Stille Coupling | 1-Bromo-2,4-difluoro-5-nitrobenzene + Organostannane | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 80-120 °C, Inert Atmosphere | Good to Excellent | Broad substrate scope, stable organostannane reagents. | Toxicity of organotin compounds and by-products, difficulty in removing tin residues. |
| Nucleophilic Aromatic Substitution (SNAr) | 1,2,4-Trifluoro-5-nitrobenzene + Aryl Nucleophile | Strong Base (e.g., n-BuLi, NaH) | -78 °C to room temp. | Variable | Can be very efficient for electron-deficient aromatics, metal-free. | Limited to highly activated substrates, requires strong nucleophiles, potential for side reactions. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of any synthetic strategy. Below are representative experimental protocols for each of the discussed methods.
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Alternative Method 1: Stille Cross-Coupling
This protocol provides a general method for the synthesis of a 2,4-difluoro-5-nitrophenyl biaryl using an organostannane reagent.
Materials:
-
1-Bromo-2,4-difluoro-5-nitrobenzene (1.0 equiv)
-
Aryl-tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous toluene (degassed)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-Bromo-2,4-difluoro-5-nitrobenzene and the aryl-tributylstannane in anhydrous toluene.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin by-products, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure biaryl product.
Alternative Method 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a procedure for the synthesis of a 2,4-difluoro-5-nitrophenyl biaryl via nucleophilic aromatic substitution on a more activated substrate.
Materials:
-
1,2,4-Trifluoro-5-nitrobenzene (1.0 equiv)
-
Aryl lithium or Grignard reagent (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve 1,2,4-Trifluoro-5-nitrobenzene in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the aryl lithium or Grignard reagent dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired biaryl.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final product in the primary and alternative synthetic routes, the following diagrams are provided.
References
A Researcher's Guide to Comparative Docking Analysis: Evaluating Ligands Derived from 2,4-Difluoro-5-nitrophenylboronic Acid
In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides a comprehensive framework for conducting and evaluating comparative docking studies, with a specific focus on hypothetical ligands derived from 2,4-Difluoro-5-nitrophenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocols, presents a model for data comparison, and visualizes key workflows and biological interactions.
Comparative Analysis of Ligand-Protein Interactions
Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A low binding energy score indicates a more stable complex and thus a higher affinity of the ligand for the protein's active site. The following table summarizes the hypothetical docking results of three derivatives of this compound against a putative kinase target.
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| Ligand A | -8.5 | LYS745, MET793, ASP855 | 3 |
| Ligand B | -7.9 | LYS745, LEU844, ASP855 | 2 |
| Ligand C | -9.2 | LYS745, MET793, CYS797, ASP855 | 4 |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and validity of in silico studies. The following outlines a typical workflow for a comparative molecular docking study.
Ligand Preparation
The three-dimensional structures of the ligands derived from this compound are constructed using molecular modeling software. Energy minimization is subsequently performed to obtain stable conformations.
Protein Preparation
The crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. The protein structure is then prepared by adding polar hydrogens and assigning appropriate atomic charges.
Molecular Docking
Docking simulations are performed using software like AutoDock Vina.[1] The prepared ligands are docked into the defined active site of the prepared protein. The search algorithm explores a multitude of possible binding poses and scores them based on a defined scoring function. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Results
The docking results are analyzed to determine the binding affinities (energies) and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein's active site residues.[2][3]
Visualizing the Workflow and Interactions
To better illustrate the processes and concepts involved in this comparative study, the following diagrams are provided.
References
- 1. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple ligands simultaneous molecular docking and dynamics approach to study the synergetic inhibitory of curcumin analogs on ErbB4 tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
evaluating the influence of the nitro group on the reactivity of difluorophenylboronic acids
For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects is paramount for efficient reaction design and optimization. This guide provides a comprehensive evaluation of the influence of the nitro group on the reactivity of difluorophenylboronic acids, particularly within the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting experimental data and detailed protocols, this document serves as a practical resource for predicting reaction outcomes and troubleshooting synthetic challenges.
The introduction of a nitro group, a potent electron-withdrawing substituent, to a difluorophenylboronic acid moiety significantly modulates its electronic properties and, consequently, its reactivity profile. While difluorophenylboronic acids are themselves considered electron-deficient due to the inductive effects of the fluorine atoms, the addition of a nitro group further exacerbates this electron deficiency. This has a pronounced impact on the key transmetalation step of the Suzuki-Miyaura catalytic cycle.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
Direct, head-to-head comparative studies detailing the reactivity of a specific difluorophenylboronic acid against its nitro-substituted analogue under identical conditions are scarce in the available literature. However, by collating data from various studies on related compounds, a clear trend emerges. Generally, the presence of a strong electron-withdrawing group like the nitro group on the boronic acid partner tends to decrease the efficiency of the Suzuki-Miyaura reaction. This is attributed to a less facile transmetalation step.
Conversely, electron-donating groups on the boronic acid generally lead to higher yields. Despite this, successful couplings with nitro-substituted arylboronic acids are achievable with careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent system.
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings involving difluorophenylboronic acids and nitro-substituted phenylboronic acids, respectively. It is important to note that these are not direct comparisons but are illustrative of the general performance of these classes of compounds.
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | PdCl₂ (1) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic acid | PdCl₂ (1) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 3-Nitrophenylboronic Acid | 1-Bromo-3,4-difluorobenzene | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | ~78 |
| 4-Nitrophenylboronic Acid | Aryl Bromide | Pd₂(dba)₃ / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a substituted phenylboronic acid is provided below. This protocol can be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the difluorophenylboronic acid (with or without the nitro substituent), the base, and a magnetic stir bar.
-
Add the palladium catalyst and any additional ligand to the vessel.
-
Add the degassed solvent system to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mechanistic Considerations and Logical Workflow
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the boronic acid primarily influences the transmetalation step.
A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The logical relationship between the electronic effects of the nitro group and the reactivity of the difluorophenylboronic acid can be visualized as follows:
The influence of the nitro group on the reactivity of difluorophenylboronic acids.
A Researcher's Guide to 2,4-Difluoro-5-nitrophenylboronic Acid: Benchmarking Performance in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the strategic introduction of fluorinated and nitro-substituted aromatic moieties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2,4-Difluoro-5-nitrophenylboronic acid has emerged as a valuable building block for this purpose, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling
It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions, including catalysts, bases, solvents, and temperature.[2][3]
Table 1: Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O (3:3:1) | 95 | 16-24 | 85-95 |
| 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| This compound | Aryl Halide (generic) | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Cs₂CO₃) | Solvent (e.g., Dioxane/H₂O, DMF) | 80-110 | 4-24 | Variable |
*Yields for this compound are expected to be moderate to high, but are highly dependent on the specific coupling partner and optimization of reaction conditions.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates like this compound.[2][3]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene, or DMF).
-
Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing the Chemistry
To better understand the experimental workflow and the strategic importance of this reagent, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The strategic incorporation of the 2,4-difluoro-5-nitrophenyl moiety can be driven by the desire to modulate a drug candidate's properties. The following diagram illustrates the logical relationship between the structural features of this reagent and its potential impact in drug design.
Caption: Impact of structural features on drug properties.
Role in Drug Discovery and Signaling Pathways
The introduction of fluorine atoms into a molecule is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] The strong electron-withdrawing nature of fluorine can also influence the acidity of nearby functional groups, which can be crucial for target engagement.
The nitro group, while sometimes considered a potential liability due to metabolic concerns, is also a key functional group in many approved drugs.[5][6] It is a strong electron-withdrawing group and can participate in hydrogen bonding, significantly impacting a molecule's interaction with its biological target. In some cases, the nitro group can be a precursor for in vivo reduction to an amino group, acting as a prodrug strategy.
The 2,4-difluoro-5-nitrophenyl moiety, when incorporated into a larger molecule, does not directly participate in a specific signaling pathway. Instead, it modifies the overall properties of the molecule to improve its interaction with a target protein within a signaling cascade. For instance, a kinase inhibitor scaffold modified with this group may exhibit increased potency or selectivity due to enhanced binding in the ATP pocket, or it may have a longer half-life in the body due to blocked metabolic pathways. The diagram below conceptualizes this relationship.
Caption: Conceptual role of the chemical moiety in modulating a signaling pathway.
Alternative Reagents
While this compound is a potent tool, researchers may consider alternatives based on synthetic accessibility, cost, or the specific electronic properties required.
-
Other Isomers: 2,5-Difluorophenylboronic acid and 3,5-Difluorophenylboronic acid can be considered to fine-tune the electronic and steric properties of the resulting biaryl product.[7]
-
Monofluorinated and Mononitrated Analogs: Reagents such as 4-fluorophenylboronic acid or 3-nitrophenylboronic acid offer less pronounced electronic effects, which may be desirable in certain contexts.
-
Trifluoroborates: Potassium organotrifluoroborates can be more stable, crystalline, and easier to handle than their boronic acid counterparts, offering an alternative for introducing the desired aryl group.
-
Other Cross-Coupling Reagents: In cases where boronic acids are not suitable, other organometallic reagents used in reactions like Stille, Hiyama, or Negishi couplings can be employed to form the desired C-C bond.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Difluoro-5-nitrophenylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of 2,4-Difluoro-5-nitrophenylboronic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols mitigates risks to personnel and the environment, upholding the integrity of research operations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][2]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] The label should also indicate that it is a boronic acid derivative.[1]
2. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed professional waste disposal service.[3]
Decontamination and Disposal of Empty Containers
Empty containers that previously held this compound must be properly decontaminated to remove residual chemicals.
1. Initial Rinse:
-
In a chemical fume hood, rinse the empty container three times with a suitable organic solvent such as acetone or ethanol.[1][4]
-
This initial rinseate must be collected and disposed of as liquid hazardous waste in the designated container.[1][2]
2. Secondary Decontamination:
-
For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.
-
All rinsates from this decontamination process should also be collected as liquid hazardous waste.[1]
3. Final Disposal of the Container:
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[2]
-
The clean, dry container can then be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate for the container material.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Small Spills (within a fume hood): Absorb the spill with a chemical absorbent pad. Wipe the area with a cloth dampened with a suitable solvent, followed by a decontamination solution. All cleanup materials must be placed in a sealed bag and disposed of as solid hazardous waste.[1]
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Prevent entry into the affected area until it has been deemed safe by trained personnel.[1]
Quantitative Data Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Solid Waste | Collect in a designated, sealed, and labeled container. |
| Liquid Waste | Collect in a designated, sealed, and labeled container. |
| Container Rinsate | Collect all rinsate (both solvent and aqueous) as liquid hazardous waste. |
| Disposal Method | Transfer to a licensed professional waste disposal company. Do not dispose down the drain or in regular trash.[2][3] |
| Spill Residue | Collect all spill cleanup materials in a sealed container and dispose of as solid hazardous waste. |
Experimental Protocol: Recommended Disposal Procedure
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound waste.
Materials:
-
Designated hazardous waste containers (for solid and liquid waste)
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Chemical fume hood
-
Acetone or ethanol for rinsing
-
Mild aqueous base solution (e.g., 1M sodium bicarbonate) for decontamination
-
Deionized water
-
Chemical absorbent pads
-
Sealable bags for solid waste
Procedure:
-
Preparation: Don appropriate PPE and perform all operations within a certified chemical fume hood.
-
Waste Segregation:
-
Place all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) into the designated "Hazardous Solid Waste" container.
-
Pour all liquid waste containing this compound into the designated "Hazardous Liquid Waste" container.
-
-
Container Decontamination:
-
For empty containers, perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol). Collect all three rinses in the "Hazardous Liquid Waste" container.
-
Subsequently, rinse the container with a mild aqueous basic solution, followed by deionized water. Collect these rinses in the "Hazardous Liquid Waste" container as well.
-
Allow the cleaned container to air dry completely in the fume hood before recycling or disposal according to institutional guidelines.
-
-
Waste Storage:
-
Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste" and the full chemical name.
-
Store the containers in the designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Difluoro-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Difluoro-5-nitrophenylboronic acid. Adherence to these procedures is essential to ensure the safety of all laboratory personnel.
Immediate Safety Precautions
Before handling this compound, ensure that a safety shower and eyewash station are readily accessible. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The work area must be kept clean and free of clutter.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
